5-Fluorobenzo[d]oxazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVJSJZCPFGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444957 | |
| Record name | 5-Fluoro-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13451-78-0 | |
| Record name | 5-Fluoro-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorobenzoxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluorobenzo[d]oxazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2][3] This document outlines its key characteristics, experimental protocols for its synthesis, and its role as a crucial building block in the development of novel therapeutic agents.
Core Physicochemical Data
This compound, with the CAS number 13451-78-0, is a fluorinated benzoxazole derivative.[4][5] The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a compound of interest in drug design.[2] The thiol group contributes to its reactivity and allows it to form stable complexes with metal ions.[1][2]
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H4FNOS | [4][5][6][7] |
| Molecular Weight | 169.18 g/mol | [4][5] |
| Melting Point | 236-242 °C | [1] |
| 238-240 °C | [4][5][8] | |
| Boiling Point (Predicted) | 238.8 ± 42.0 °C | [4] |
| pKa (Predicted) | 10.10 ± 0.20 | [4] |
| Appearance | White crystals, Off-white to pink powder, Off-white powder, Pale yellow to off-white crystalline | [1][2][4][5] |
| Purity | >97% | [5] |
| Storage Conditions | 0-8 °C, 2-8°C | [1][4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base.[4]
Materials:
-
2-Amino-4-fluorophenol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure: [4]
-
A mixture of 2-Amino-4-fluorophenol (10 g, 78.8 mmol), carbon disulfide (35 mL), and potassium hydroxide (5.3 g, 94.6 mmol) in ethanol (200 mL) is prepared.
-
The reaction mixture is heated to reflux and maintained overnight.
-
Upon completion, the mixture is concentrated to dryness.
-
The residue is diluted with water and neutralized with a 1 M hydrochloric acid solution.
-
The aqueous solution is then extracted multiple times with ethyl acetate.
-
The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under vacuum to yield the final product, this compound.
Product Identification: The identity and purity of the synthesized compound can be confirmed using the following analytical techniques:
-
¹H NMR (300MHz, DMSO-d6): δ 7.51 (ddd, J=8.8, 4.2, 0.6Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (brs, 1H).[4]
-
LC-MS (m/z): 170.2.[4]
Visualized Experimental Workflow and Synthetic Applications
To further elucidate the practical applications of this compound, the following diagrams illustrate the experimental workflow for its synthesis and its role as a synthetic intermediate in drug discovery.
Caption: Synthesis Workflow of this compound.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][5] Its thiol group can be readily modified, for instance, through nucleophilic substitution, to introduce various functionalities, leading to the development of novel drug candidates.[5]
Caption: Role as a Synthetic Intermediate in Drug Discovery.
Biological Significance and Potential Applications
While specific signaling pathways for this compound are not yet fully elucidated, its derivatives have shown significant biological activity. For instance, it has been used to synthesize prodrugs targeting Mycobacterium tuberculosis and potential antiglioma agents.[5] The broader class of benzo[d]oxazole derivatives has been investigated for neuroprotective effects, potentially through the Akt/GSK-3β/NF-κB signaling pathway.[9] The thiol group is crucial for its bioactivity, enabling interactions with biological targets.[5] The benzoxazole scaffold itself is a key component in a variety of pharmacologically active substances.[9][10]
Conclusion
This compound is a compound with well-defined physicochemical properties and established synthetic protocols. Its utility as a versatile intermediate in the synthesis of biologically active molecules makes it a valuable tool for researchers in drug discovery and medicinal chemistry. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic opportunities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13451-78-0: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 13451-78-0 [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. nexconn.com [nexconn.com]
- 8. heterocyclics.com [heterocyclics.com]
- 9. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Fluorobenzo[d]oxazole-2-thiol: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluorobenzo[d]oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents.
Core Molecular and Physical Properties
This compound, with the CAS number 13451-78-0, is a fluorinated benzoxazole derivative.[1][2] The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for drug design.[3] The thiol group imparts reactivity, allowing for various chemical modifications and participation in nucleophilic substitution and redox reactions.[3] The compound typically appears as a pale yellow to off-white crystalline solid.[3]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄FNOS | [2][4] |
| Molecular Weight | 169.18 g/mol | [2][4] |
| CAS Number | 13451-78-0 | [2][4] |
| Melting Point | 238-240 °C | [4] |
| Boiling Point (Predicted) | 238.8 ± 42.0 °C | [4] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [4] |
| Purity | Typically >97% | [1][2] |
Synonyms: 5-Fluoro-2(3H)-benzoxazolethiene, 5-Fluorobenzoxazole-2-thiol, 5-Fluoro-1,3-benzoxazole-2(3H)-thione, 2-Mercapto-5-fluorobenzoxazole.[1][3]
Synthesis and Characterization
The synthesis and characterization of this compound are crucial steps for its application in research and development. Below are detailed protocols for its synthesis and the common methods for its characterization.
Experimental Protocol: Synthesis
A common and effective method for the synthesis of this compound involves the reaction of 2-Amino-4-fluorophenol with carbon disulfide.[4]
Materials:
-
2-Amino-4-fluorophenol (10 g, 78.8 mmol)
-
Carbon disulfide (35 mL)
-
Potassium hydroxide (5.3 g, 94.6 mmol)
-
Ethanol (200 mL)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 2-Amino-4-fluorophenol, carbon disulfide, and potassium hydroxide in ethanol is heated to reflux overnight.[4]
-
Upon completion, the reaction mixture is concentrated to dryness.[4]
-
The residue is diluted with water and neutralized with a 1 M hydrochloric acid solution.[4]
-
The aqueous solution is then extracted multiple times with ethyl acetate.[4]
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the final product, this compound.[4]
A diagrammatic representation of this synthesis workflow is provided below.
Experimental Protocols: Characterization
The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the molecule. For this compound, the proton NMR spectrum in DMSO-d₆ shows characteristic peaks, for instance, a multiplet around 7.04-7.15 ppm and a doublet of doublets of doublets at approximately 7.51 ppm.[4]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight of the compound. The expected m/z value for the molecular ion [M+H]⁺ is approximately 170.2.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H, C=S, and C-F bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the synthesized compound.[5]
Applications in Drug Discovery and Material Science
This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities and material properties.
Pharmaceutical and Medicinal Chemistry Applications
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.
-
Anticancer Agents: Derivatives of benzoxazole-2-thiol have been investigated as potential anticancer agents.[1] For instance, novel 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6] Inhibition of the VEGFR-2 signaling pathway can suppress tumor growth and metastasis.[6]
The logical relationship for the role of this compound derivatives in cancer therapy via VEGFR-2 inhibition is depicted below.
-
Antimycobacterial Agents: this compound has been used in the development of prodrugs against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] These prodrugs have demonstrated significant potency, highlighting the potential of this chemical scaffold in combating infectious diseases.[1]
-
Antiglioma Agents: The coupling of this compound with phenylhydrazide derivatives has shown promise for the development of antiglioma agents.[1]
Material Science Applications
Beyond its pharmaceutical applications, this compound is also explored in material science. It serves as a precursor for the synthesis of functionalized polymers and coatings, where its unique chemical structure can impart enhanced properties such as improved thermal stability and electrical conductivity.[7]
Other Applications
-
Fluorescent Probes: The benzoxazole core is known for its fluorescent properties. Derivatives of this compound can be developed as fluorescent probes for biological imaging, enabling the visualization of cellular processes.[3][8]
-
Analytical Chemistry: The thiol group can form stable complexes with metal ions, making this compound and its derivatives useful as reagents in analytical techniques for the detection and quantification of metal ions.[7]
References
- 1. ossila.com [ossila.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. CAS 13451-78-0: this compound [cymitquimica.com]
- 4. This compound CAS#: 13451-78-0 [m.chemicalbook.com]
- 5. 13451-78-0|this compound|BLD Pharm [bldpharm.com]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 13451-78-0 | Benchchem [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Synthesis Pathway for 5-Fluorobenzo[d]oxazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol, a valuable heterocyclic compound in medicinal chemistry and materials science.[1][2] The presence of a fluorine atom can enhance lipophilicity and metabolic stability, making it a significant building block in the development of novel therapeutic agents and functionalized materials.[1][2] This document provides a comprehensive overview of the synthesis pathway, a detailed experimental protocol, and a summary of the quantitative data.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a one-pot cyclization reaction. The pathway commences with the commercially available starting material, 2-Amino-4-fluorophenol. This precursor undergoes a condensation reaction with carbon disulfide in the presence of a base, potassium hydroxide, and ethanol as the solvent. The reaction mixture is heated to reflux, leading to the formation of the target molecule.
The reaction mechanism involves the initial formation of a dithiocarbamate intermediate from the reaction of the amino group of 2-amino-4-fluorophenol with carbon disulfide in the basic medium. Subsequent intramolecular cyclization with the elimination of water results in the formation of the benzoxazole ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-fluorophenol | [3] |
| Reagents | Carbon disulfide, Potassium hydroxide | [3] |
| Solvent | Ethanol | [3] |
| Reaction Time | Overnight | [3] |
| Reaction Temperature | Reflux | [3] |
| Yield | 70% | [3] |
| Molecular Formula | C₇H₄FNOS | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| ¹H NMR (300MHz, DMSO-d6) | δ 7.51 (ddd, J=8.8, 4.2, 0.6Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (brs, 1H) | [3] |
| LC-MS (m/z) | 170.2 | [3] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3]
Materials:
-
2-Amino-4-fluorophenol (10 g, 78.8 mmol)
-
Carbon disulfide (35 mL)
-
Potassium hydroxide (5.3 g, 94.6 mmol)
-
Ethanol (200 mL)
-
1 M Hydrochloric acid solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-fluorophenol (10 g, 78.8 mmol), ethanol (200 mL), potassium hydroxide (5.3 g, 94.6 mmol), and carbon disulfide (35 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature overnight.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Dilute the residue with water.
-
Neutralize the solution with 1 M hydrochloric acid.
-
Extract the aqueous solution several times with ethyl acetate.
-
-
Purification:
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under vacuum to obtain the crude product.
-
-
Product Characterization: The resulting product, this compound, is obtained in a 70% yield (9.3 g).[3] The product can be further identified and characterized by ¹H NMR and LC-MS analysis.[3]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Spectroscopic and Synthetic Profile of 5-Fluorobenzo[d]oxazole-2-thiol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-Fluorobenzo[d]oxazole-2-thiol. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential biological applications.[1][2] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the thiol group offers a reactive handle for further chemical modifications.[3]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzoxazole core.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.51 | ddd | 8.8, 4.2, 0.6 | Ar-H |
| 7.15-7.04 | m | - | Ar-H (2H) |
| 3.31 | br s | - | SH |
| Solvent: DMSO-d₆, Frequency: 300 MHz[4] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 165-175 | C=S (Thione) |
| 155-165 (d) | C-F |
| 140-150 | C-O |
| 130-140 | Quaternary Ar-C |
| 110-125 (d) | Ar-C |
| 100-115 (d) | Ar-C |
Infrared (IR) Spectroscopy
Note: Specific experimental IR data for this compound has not been detailed in the available literature. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Ar C-H Stretch |
| 2600-2550 | S-H Stretch (Thiol) |
| ~1650 | C=S Stretch (Thione) |
| ~1600, ~1480 | C=C Stretch (Aromatic) |
| 1250-1200 | C-O Stretch |
| 1100-1000 | C-F Stretch |
Mass Spectrometry (MS)
The mass spectrum confirms the molecular weight of the compound.
| m/z Value | Interpretation |
| 170.2 | [M+H]⁺ |
| Method: LC-MS[4] |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound[4]
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-Amino-4-fluorophenol (10 g, 78.8 mmol), ethanol (200 mL), potassium hydroxide (5.3 g, 94.6 mmol), and carbon disulfide (35 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dilute the residue with water and neutralize with 1 M hydrochloric acid solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic phase under vacuum to yield this compound as a solid.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) NMR spectrometer.
-
Use the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Workflow and Logical Relationships
The following diagram illustrates the synthesis and subsequent analytical workflow for this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluorobenzo[d]oxazole-2-thiol, with a focus on its solubility and stability. This information is critical for its application in medicinal chemistry and drug development, particularly for researchers exploring its potential as a therapeutic agent. Due to the limited availability of direct quantitative data for this specific compound, this guide incorporates data from structurally similar analogs to provide valuable estimations.
Core Compound Properties
This compound is a heterocyclic compound featuring a fluorinated benzoxazole core with a thiol group at the 2-position. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug design. The thiol group offers a reactive site for various chemical modifications and can contribute to the molecule's biological activity.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-Mercaptobenzoxazole (Analog) | 5-Chlorobenzo[d]oxazole-2-thiol (Analog) |
| CAS Number | 13451-78-0 | 2382-96-9 | 22876-19-3 |
| Molecular Formula | C₇H₄FNOS | C₇H₅NOS | C₇H₄ClNOS |
| Molecular Weight | 169.18 g/mol | 151.19 g/mol | 185.63 g/mol |
| Melting Point | 238-240 °C[1] | 192-195 °C | Not Available |
| Appearance | Off-white to pink solid[1] | Tan powder | Not Available |
| pKa (Predicted) | 10.10 ± 0.20[1] | Not Available | Not Available |
| LogP (Predicted) | Not Available | Not Available | 2.7699[2] |
Solubility Profile
Qualitative Solubility:
Based on the general behavior of related heterocyclic compounds, this compound is expected to exhibit:
-
Poor solubility in water. The parent compound, 2-mercaptobenzoxazole, is described as "slightly soluble" in water.
-
Good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate to good solubility in lower alcohols like ethanol and methanol.
Quantitative Solubility Data for 2-Mercaptobenzothiazole (Structural Analog):
To provide a quantitative estimate, the mole fraction solubility of the structurally related compound 2-mercaptobenzothiazole in various organic solvents is presented in Table 2. This data can serve as a useful proxy for predicting the solubility behavior of this compound.
Table 2: Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole in Various Organic Solvents at Different Temperatures [3]
| Temperature (K) | Methanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | Acetonitrile | Ethyl Acetate | Toluene | 2-Butanone | Chloroform | 1,4-Dioxane |
| 273.15 | 0.00355 | 0.00399 | 0.00318 | 0.00465 | 0.00398 | 0.01018 | 0.01783 | 0.00764 | 0.03892 | 0.02678 | 0.05263 |
| 283.15 | 0.00557 | 0.00611 | 0.00481 | 0.00702 | 0.00599 | 0.01426 | 0.02518 | 0.01138 | 0.05294 | 0.03855 | 0.07184 |
| 293.15 | 0.00845 | 0.00912 | 0.00713 | 0.01036 | 0.00885 | 0.01968 | 0.03513 | 0.01665 | 0.07115 | 0.05494 | 0.09687 |
| 303.15 | 0.01261 | 0.01334 | 0.01037 | 0.01494 | 0.01283 | 0.02689 | 0.04838 | 0.02396 | 0.09489 | 0.07765 | 0.12891 |
| 313.15 | 0.01859 | 0.01921 | 0.01491 | 0.02128 | 0.01838 | 0.03649 | 0.06589 | 0.03399 | 0.12588 | 0.10892 | 0.16958 |
Stability Profile
Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
General Stability Considerations:
-
Hydrolytic Stability: The benzoxazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidative Stability: The thiol group is prone to oxidation, which can lead to the formation of disulfides or other oxidation products.
-
Photostability: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.
-
Thermal Stability: The compound is a solid with a high melting point, suggesting good thermal stability under normal storage conditions.
Forced Degradation Studies:
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study would involve subjecting the compound to the stress conditions outlined in Table 3.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to reflux |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to reflux |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Stress | Dry heat (e.g., 60-80 °C) |
| Photostability | Exposure to light (ICH Q1B guidelines) |
Experimental Protocols
Detailed experimental protocols are fundamental for reproducible research. The following sections outline generalized procedures for determining solubility and conducting stability studies.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Determine the solubility at each pH and report the results in units such as mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation
A stability-indicating method is crucial to separate the intact drug from its degradation products.
-
Method Development: Develop a reverse-phase HPLC method with a suitable column, mobile phase, and detector wavelength to achieve good resolution and sensitivity for this compound.
-
Forced Degradation: Subject the compound to the stress conditions outlined in Table 3.
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method.
-
Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Caption: Workflow for Stability-Indicating Method Development.
Potential Signaling Pathway Involvement
Benzoxazole derivatives have garnered significant interest as anticancer agents. Several studies have indicated that these compounds can act as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Inhibition of VEGFR-2 by compounds like this compound could disrupt downstream signaling pathways, leading to an anti-angiogenic effect. The primary signaling cascades initiated by VEGFR-2 activation include the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5][6][7][8][9]
References
- 1. This compound CAS#: 13451-78-0 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Cross Talk between PI3-Kinase and ERK/MAP Kinase Pathways in Artery-Vein Specification - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Fluorinated Benzoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the benzoxazole scaffold has given rise to a class of compounds with profound implications for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, and development of fluorinated benzoxazoles. It details the evolution of their synthesis, presents key quantitative data, and elucidates their mechanisms of action through detailed signaling pathway diagrams. This document serves as a comprehensive resource, offering experimental protocols and a historical perspective on this vital class of fluorinated heterocycles.
Introduction: The Dawn of a Privileged Scaffold
The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows for favorable interactions with a wide range of biological targets. The introduction of fluorine, an element with unique and powerful properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—has been a transformative strategy in drug design. The synergistic combination of the benzoxazole core with fluorine atoms has unlocked a vast chemical space, leading to the development of potent therapeutic agents and advanced materials.
The historical trajectory of fluorinated benzoxazoles is not marked by a single, dramatic discovery but rather by a gradual and persistent exploration of fluorination methodologies and an increasing appreciation for the profound impact of fluorine on molecular properties. Early investigations into fluorinated heterocyclic compounds in the mid-20th century laid the groundwork for the eventual synthesis and characterization of these specialized benzoxazoles.
Historical Perspective and Key Milestones
While pinpointing the singular "first" synthesis of a fluorinated benzoxazole is challenging based on currently available literature, the development of synthetic methods for analogous fluorinated benzazoles, such as benzothiazoles, in the mid to late 20th century suggests a parallel timeline for the emergence of their oxygen-containing counterparts. The classical Phillips and Ladenburg syntheses of benzoxazoles, which involve the condensation of o-aminophenols with carboxylic acids or their derivatives, provided a foundational framework that could be adapted for fluorinated precursors.
A significant milestone in the field was the development of methods to synthesize key fluorinated building blocks, such as fluorinated o-aminophenols and fluorinated benzoic acids. The advent of modern fluorinating agents in the latter half of the 20th century further accelerated the exploration of this chemical space.
The true inflection point in the history of fluorinated benzoxazoles arrived with the recognition of their potent biological activities. Researchers discovered that the introduction of fluorine could dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity for therapeutic targets. This realization spurred a wave of research and development, leading to the discovery of fluorinated benzoxazoles with promising applications as anticancer, antimicrobial, and anti-inflammatory agents.
Synthetic Strategies: Crafting the Fluorinated Core
The synthesis of fluorinated benzoxazoles typically involves the cyclocondensation of a fluorinated o-aminophenol with a suitable electrophilic partner. Several classical and modern methods have been employed and adapted for this purpose.
Phillips-Ladenburg Condensation
This is one of the most fundamental and widely used methods for benzoxazole synthesis. It involves the reaction of an o-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester, or anhydride) under dehydrating conditions, often at elevated temperatures or in the presence of a condensing agent like polyphosphoric acid (PPA). For the synthesis of fluorinated benzoxazoles, either the o-aminophenol or the carboxylic acid component, or both, can bear the fluorine substituent.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoxazole
This protocol is a representative example of the Phillips-Ladenburg condensation adapted for a fluorinated substrate.
Materials:
-
2-Aminophenol
-
Trifluoroacetic anhydride
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in a suitable solvent, trifluoroacetic anhydride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is added to polyphosphoric acid.
-
The mixture is heated at 150-180 °C for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(trifluoromethyl)benzoxazole.
Synthesis from Aldehydes followed by Oxidation
Another common route involves the initial condensation of an o-aminophenol with an aldehyde to form a Schiff base (benzoxazoline) intermediate. This intermediate is then oxidized to the corresponding benzoxazole. Various oxidizing agents can be employed, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even air under catalytic conditions.
Experimental Protocol: Synthesis of a 2-Aryl-5-fluorobenzoxazole
This protocol illustrates the synthesis via an aldehyde condensation and subsequent oxidation.
Materials:
-
2-Amino-4-fluorophenol
-
Substituted benzaldehyde
-
Ethanol
-
Oxidizing agent (e.g., DDQ)
-
Dichloromethane
Procedure:
-
A mixture of 2-amino-4-fluorophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated Schiff base intermediate is collected by filtration.
-
The intermediate is dissolved in dichloromethane, and an oxidizing agent such as DDQ (1.2 eq) is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove the reduced oxidizing agent.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the 2-aryl-5-fluorobenzoxazole.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative fluorinated benzoxazoles, highlighting the impact of fluorination on their physicochemical and biological properties.
Table 1: Physicochemical Properties of Selected Fluorinated Benzoxazoles
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| 2-(Trifluoromethyl)benzoxazole |
| 187.12 | 34-36 | 2.85 |
| 5-Fluoro-2-phenylbenzoxazole |
| 213.21 | 110-112 | 3.67 |
| 2-(4-Fluorophenyl)benzoxazole |
| 213.21 | 102-104 | 3.67 |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole |
| 289.32 | 145-147 | 3.98 |
Table 2: Biological Activity of Selected Fluorinated Benzoxazoles
| Compound | Target/Activity | IC₅₀/MIC | Cell Line/Organism | Citation |
| Fluorinated Benzoxazole-Oxadiazole Hybrid | Antibacterial (DNA Gyrase inhibitor) | 1.95 µg/mL | Enterococcus faecalis | [1] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Anticancer | < 1 nM (GI₅₀) | MCF-7 (Breast Cancer) | [2] |
| Fluorine-containing Benzoxazinyl-oxazolidinones | Antitubercular (Protein synthesis inhibitor) | 0.25–0.50 μg/mL | Mycobacterium tuberculosis H₃₇Rv | [3] |
| Benzoxazole derivative 12l | Anticancer (VEGFR-2 inhibitor) | 97.38 nM | - | [4] |
Mechanism of Action and Signaling Pathways
Fluorinated benzoxazoles exert their biological effects through a variety of mechanisms, often targeting key cellular pathways involved in disease progression.
Antimicrobial Activity: Inhibition of DNA Gyrase
A significant number of fluorinated benzoxazole derivatives exhibit potent antibacterial activity by inhibiting DNA gyrase, an essential bacterial enzyme that controls DNA topology.[1] By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.
Anticancer Activity: Induction of Apoptosis and Kinase Inhibition
In the realm of oncology, fluorinated benzoxazoles have emerged as promising anticancer agents, acting through multiple pathways.
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This can occur through the intrinsic (mitochondrial) pathway, often involving an increase in reactive oxygen species (ROS) and the activation of caspases.[5]
-
VEGFR-2 Inhibition: Some fluorinated benzoxazoles act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that supply tumors).[4][6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor growth and metastasis.
Conclusion and Future Directions
The journey of fluorinated benzoxazoles from niche laboratory curiosities to a cornerstone of modern drug discovery and materials science is a testament to the power of strategic molecular design. The unique properties imparted by fluorine have consistently led to compounds with enhanced performance and novel biological activities. The future of this field is bright, with ongoing research focused on the development of more selective and potent therapeutic agents, as well as novel materials with tailored electronic and photophysical properties. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the legacy of fluorinated benzoxazoles is poised to expand into new and exciting frontiers of science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Pharmacological Potential of Benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural resemblance to endogenous purine bases allows for favorable interactions with various biopolymers, making them attractive scaffolds for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various benzoxazole derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected benzoxazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | |||
| 12l | HepG2 (Liver) | 10.50 | [4] |
| 12l | MCF-7 (Breast) | 15.21 | [4] |
| 8d | HepG2 (Liver) | 2.43 | [5] |
| 8d | HCT116 (Colon) | 2.79 | [5] |
| 8d | MCF-7 (Breast) | 3.43 | [5] |
| 14b | HepG2 (Liver) | 4.61 | [6] |
| 14o | HepG2 (Liver) | 3.95 | [6] |
| 14o | MCF-7 (Breast) | 4.054 | [6] |
| Topoisomerase Inhibitors | |||
| 2-Phenoxymethylbenzimidazole (17) | Eukaryotic DNA topoisomerase I | 14.1 | [7][8] |
| 5-Amino-2-(p-fluorophenyl)benzoxazole (3) | Eukaryotic DNA topoisomerase I | 132.3 | [7][8] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Eukaryotic DNA topoisomerase II | 22.3 | [7][8] |
| 2-(p-Nitrobenzyl)benzoxazole (6) | Eukaryotic DNA topoisomerase II | 17.4 | [7][8] |
| Other Anticancer Derivatives | |||
| 3c | MCF-7 (Breast) | 4 | [9] |
| 3b | MCF-7 (Breast) | 12 | [9] |
| 3e | Hep-G2 (Liver) | 17.9 | [9] |
| BB | MCF-7 (Breast) | 0.022 | |
| BB | MDA-MB (Breast) | 0.028 |
Key Signaling Pathways in Anticancer Activity
Benzoxazole derivatives exert their anticancer effects by modulating several critical signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors.[1][2][4][5]
VEGFR-2 signaling pathway inhibited by benzoxazole derivatives.
Topoisomerases are nuclear enzymes that are essential for resolving topological problems in DNA during replication, transcription, and chromosome segregation. Benzoxazole derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavable complex, which leads to DNA strand breaks and ultimately apoptosis.[7][8]
Mechanism of topoisomerase inhibition by benzoxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Benzoxazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1-3 × 10^4 cells/mL in 190 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. The final concentrations may range from 0.5 to 128 µg/mL.[9] Add 10 µL of the compound dilutions to the respective wells.[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., ellipticine at 0.01 mM).[9]
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents the MIC values of representative benzoxazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Antibacterial Activity | |||
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [12] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ (µM) | [12] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ (µM) | [12] |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ (µM) | [12] |
| Compound 1 | S. lutea | 20 | [13] |
| Compound 1 | E. coli | 39 | [13] |
| IIIa-IIIe | Various Bacteria & Fungi | 15.6 - 500 | [14] |
| Antifungal Activity | |||
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ (µM) | [12] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ (µM) | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[15][16][17][18]
Materials:
-
Benzoxazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the benzoxazole derivatives in the appropriate broth directly in the 96-well microtiter plates.[19] The final volume in each well should be 100 µL.[19]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:1000 in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.[19]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[16]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as IL-6.[20][21][22][23][24]
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of benzoxazole derivatives is assessed by their ability to inhibit inflammatory enzymes and reduce inflammation in animal models.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | In vitro | 11.5 (µg/ml) | [20] |
| Compound 62 | COX-2 | In vitro | 0.04 | [22] |
| 3g | IL-6 | In vitro | 5.09 | [21][24] |
| 3d | IL-6 | In vitro | 5.43 | [21][24] |
| 3c | IL-6 | In vitro | 10.14 | [21][24] |
| 2c | NO | In vitro | 16.43 | [25] |
| 2d | NO | In vitro | 14.72 | [25] |
| 3d | NO | In vitro | 13.44 | [25] |
Key Signaling Pathway in Anti-inflammatory Activity
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[23]
COX-2 inhibition pathway by benzoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[26][27][28][29]
Materials:
-
Benzoxazole derivatives
-
Male Wistar rats (180-190 g)[28]
-
Carrageenan (1% w/v suspension in saline)
-
Plethysmometer
-
Vehicle (e.g., saline, DMSO)
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)[28]
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.[28]
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups receiving different doses of the benzoxazole derivatives (e.g., 200 mg/kg, administered intraperitoneally).[28]
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds to the respective groups.
-
Induction of Edema: Thirty minutes after compound administration, inject 0.2 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[28]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Conclusion
Benzoxazole derivatives constitute a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. The continued exploration of the structure-activity relationships and optimization of lead compounds within the benzoxazole family hold significant potential for the discovery of novel and effective therapeutic agents.
References
- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secure Verification [cer.ihtm.bg.ac.rs]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. journals.asm.org [journals.asm.org]
- 20. nano-ntp.com [nano-ntp.com]
- 21. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
- 28. mdpi.com [mdpi.com]
- 29. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol detailed herein is based on the reaction of 2-amino-4-fluorophenol with carbon disulfide in the presence of a base. This application note includes a step-by-step experimental protocol, safety precautions, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
This compound and its derivatives are valuable scaffolds in the development of novel therapeutic agents. The presence of the benzoxazole core, the fluorine atom, and the reactive thiol group makes this molecule a versatile building block for synthesizing compounds with a range of biological activities, including potential as anti-cancer and anti-mycobacterial agents.[1] Notably, benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. This document outlines a reliable method for the synthesis of the title compound, providing researchers with the necessary information for its preparation and further investigation.
Reaction Scheme
The synthesis of this compound is achieved through the cyclization of 2-amino-4-fluorophenol with carbon disulfide.
General Reaction Scheme for the Synthesis of this compound
Experimental Protocol
This protocol is adapted from established synthetic procedures.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Amino-4-fluorophenol | 399-97-3 | C₆H₆FNO | 127.12 |
| Carbon Disulfide | 75-15-0 | CS₂ | 76.14 |
| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Brine | N/A | NaCl(aq) | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
-
pH meter or pH paper
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-fluorophenol (10.0 g, 78.7 mmol), potassium hydroxide (5.3 g, 94.5 mmol), and ethanol (200 mL).
-
Addition of Carbon Disulfide: To the stirred mixture, add carbon disulfide (35 mL, 581 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a minimum of 12 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess carbon disulfide under reduced pressure using a rotary evaporator.
-
Workup - Dilution and Neutralization: To the resulting residue, add water (approximately 100 mL) to dissolve the solid. Carefully neutralize the solution to a pH of approximately 7 using 1 M hydrochloric acid.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a higher purity solid.
3.4. Characterization Data
| Property | Value |
| Yield | 9.3 g (70%) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.51 (ddd, J = 8.8, 4.2, 0.6 Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (br s, 1H)[2] |
| LC-MS (m/z) | 170.2 [M+H]⁺[2] |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Amino-4-fluorophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May damage fertility or the unborn child. Handle with extreme care in a fume hood, away from ignition sources.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Handle with care, avoiding contact with skin and eyes.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
A flowchart of the synthesis protocol.
5.2. Proposed Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amino group on the carbon disulfide, followed by intramolecular cyclization.
The proposed reaction mechanism.
5.3. Relevant Signaling Pathway: VEGFR-2
Derivatives of this compound have shown potential as inhibitors of VEGFR-2, a key receptor in angiogenesis. The diagram below outlines a simplified VEGFR-2 signaling cascade.
Inhibition of VEGFR-2 by benzoxazole derivatives.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides a valuable intermediate for drug discovery and development. The protocol and data presented in this application note offer a solid foundation for researchers to produce this compound and explore its potential in various therapeutic areas, particularly in the development of angiogenesis inhibitors. Strict adherence to safety protocols is essential when handling the hazardous reagents involved in this synthesis.
References
Application Notes and Protocols for 5-Fluorobenzo[d]oxazole-2-thiol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[d]oxazole-2-thiol as a versatile starting scaffold for the development of potent and selective enzyme inhibitors. While direct inhibitory activity of the parent molecule is not widely reported, its chemical structure presents a valuable platform for medicinal chemistry efforts targeting a range of enzyme classes. The strategic incorporation of the benzoxazole-2-thiol core, enhanced by the electronic properties of the fluorine atom, allows for the synthesis of diverse compound libraries for screening and optimization.
Introduction to this compound in Drug Discovery
This compound is a heterocyclic compound that serves as a key building block in the synthesis of bioactive molecules.[1][2][3][4] The benzoxazole moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds.[3] The thiol group offers a reactive handle for further chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel enzyme inhibitors.[2][3]
Derivatives of the closely related benzoxazole scaffold have shown inhibitory activity against several important enzyme targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase (JNK). This highlights the potential of the 5-fluorinated analogue as a starting point for developing inhibitors against these or other enzyme families.
General Workflow for Developing Enzyme Inhibitors
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program aimed at identifying novel enzyme inhibitors.
Caption: Drug discovery workflow using this compound.
Hypothetical Application: Development of Kinase Inhibitors
This section outlines a hypothetical scenario for developing inhibitors against a target protein kinase, a well-established class of drug targets.
Rationale
The benzoxazole core has been identified in inhibitors of various kinases. The 2-thiol group of this compound can be readily derivatized to introduce functionalities that can interact with the ATP-binding site of kinases, including the hinge region, DFG motif, and the solvent-exposed region.
Signaling Pathway Context
The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted.
Caption: Inhibition of a generic kinase signaling pathway.
Experimental Protocols
The following are detailed, generalized protocols for key experiments in an enzyme inhibitor development campaign starting with this compound.
Protocol 1: Synthesis of a Substituted 2-Thioether Benzoxazole Library
Objective: To generate a library of diverse compounds from the starting material for screening.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
A library of alkyl or aryl halides (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-thioether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized benzoxazole derivatives dissolved in DMSO
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Add the VEGFR-2 enzyme to all wells except for the no-enzyme control.
-
Add the Poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. This involves adding the reagent and measuring the resulting luminescence.
-
The luminescent signal is inversely proportional to the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Data Presentation
While specific quantitative data for this compound as a direct enzyme inhibitor is not available in the public domain, the following table illustrates how data for a library of synthesized derivatives would be presented. The values are hypothetical and for illustrative purposes only.
| Compound ID | R-Group on Thiol | Target Enzyme | IC₅₀ (µM) |
| FBOT-001 | Benzyl | VEGFR-2 | > 100 |
| FBOT-002 | 4-Methoxybenzyl | VEGFR-2 | 52.3 |
| FBOT-003 | 2-Chloro-N-phenylacetamido | VEGFR-2 | 15.8 |
| FBOT-004 | 3,4-Dichlorobenzyl | VEGFR-2 | 5.2 |
| Sorafenib | (Positive Control) | VEGFR-2 | 0.09 |
Conclusion
This compound is a valuable starting material for the synthesis of potential enzyme inhibitors. Its utility lies in its adaptable chemical nature, allowing for the creation of diverse compound libraries suitable for high-throughput screening. The protocols and workflows outlined here provide a foundational guide for researchers to leverage this compound in their drug discovery efforts, particularly in the development of novel kinase inhibitors and other targeted therapeutics. Further derivatization and screening are necessary to identify compounds with potent and selective inhibitory activity against specific enzyme targets.
References
Application Notes and Protocols: 5-Fluorobenzo[d]oxazole-2-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[d]oxazole-2-thiol as a versatile scaffold in medicinal chemistry. The following sections detail its application in the development of novel therapeutic agents, including detailed experimental protocols for the synthesis and biological evaluation of its derivatives.
Introduction
This compound is a fluorinated heterocyclic compound that has garnered significant interest in drug discovery. The benzoxazole core is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-thiol group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.
I. Antiglioma Applications
Derivatives of this compound have shown promise as potent antiglioma agents. One such derivative, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide, has demonstrated significant cytotoxic effects against glioma cell lines.
Quantitative Data
| Compound Name | Target Cell Line | IC50 (µg/mL) |
| N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide | C6 Rat Glioma | 4.30 ± 0.28 |
Experimental Protocols
1. Synthesis of N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide
This protocol describes a two-step synthesis of the target antiglioma agent.
Step 1: Synthesis of 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide
-
Materials: this compound, ethyl chloroacetate, potassium carbonate, ethanol, hydrazine hydrate.
-
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add potassium carbonate (1.5 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 mmol) dropwise to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain ethyl 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetate.
-
To a solution of the obtained ester (1 mmol) in ethanol (15 mL), add hydrazine hydrate (2 mmol) and reflux for 8-10 hours.
-
Cool the reaction mixture in an ice bath to obtain a solid precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide.
-
Step 2: Synthesis of N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide
-
Materials: 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide, 4-biphenylcarboxaldehyde, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide (1 mmol) and 4-biphenylcarboxaldehyde (1 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.
-
2. In Vitro Antiglioma Activity Assessment (MTT Assay)
-
Cell Line: C6 rat glioma cells.
-
Procedure:
-
Seed C6 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO (100 µL/well) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Procedure:
-
Treat C6 cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the antiglioma compound.
Caption: Proposed mechanism of action for the antiglioma compound.
II. Antitubercular Applications
While specific derivatives of this compound with reported antitubercular activity are still under investigation, the benzoxazole scaffold is a known pharmacophore for antitubercular agents. The following protocol provides a general method for screening novel this compound derivatives against Mycobacterium tuberculosis.
Experimental Protocol
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.
-
Add the bacterial suspension to each well containing the test compound. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Workflow Diagram
Caption: Workflow for MIC determination against M. tuberculosis.
III. VEGFR-2 Inhibition for Anticancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Benzoxazole derivatives have been explored as potential VEGFR-2 inhibitors. The following protocol outlines a general method for evaluating the VEGFR-2 inhibitory activity of novel this compound derivatives.
Experimental Protocol
1. In Vitro VEGFR-2 Kinase Assay
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
-
Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and point of inhibition.
Protocol for the Solubilization of 5-Fluorobenzo[d]oxazole-2-thiol for Cell Culture Applications
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Fluorobenzo[d]oxazole-2-thiol is a heterocyclic organic compound with potential applications in drug discovery and development, particularly in the field of oncology.[1][2] Structurally, it belongs to the benzoxazole class of compounds, some of which have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3][4] Proper solubilization of this compound is critical for accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments.
Physicochemical Data and Solubility
A summary of the physicochemical properties of this compound is provided in the table below. While specific solubility data in various solvents is not extensively published, heterocyclic compounds of this nature are generally soluble in organic solvents like dimethyl sulfoxide (DMSO).
| Property | Value | Reference |
| Synonyms | 5-Fluoro-2-mercaptobenzoxazole, 5-Fluoro-2(3H)-benzoxazolethione | [1][5] |
| CAS Number | 13451-78-0 | [1][5][6] |
| Molecular Formula | C₇H₄FNOS | [6] |
| Molecular Weight | 169.18 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Purity | >97% | [1][6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, pyrogen-free pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
-
0.22 µm syringe filter (optional, for sterilization)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for in vitro studies.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound required using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 169.18 g/mol x 1000 = 1.69 mg
-
Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 1.69 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Tightly cap the tube and vortex the solution at maximum speed for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear. If the compound is difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Sterilization (Optional): If sterility is a major concern, the 10 mM stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. Based on published data for similar benzoxazole derivatives, the effective concentrations in cancer cell lines are typically in the low micromolar range (IC50 values often between 3 µM and 30 µM).[3]
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration. A direct, large dilution from the stock into the medium can sometimes cause the compound to precipitate.
-
Example for preparing a 10 µM working solution in 10 mL of medium:
-
The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the compound-treated cultures.
Quantitative Data Summary
The following table provides example dilutions to achieve common working concentrations from a 10 mM stock solution.
| Desired Final Concentration (µM) | Volume of 10 mM Stock to Add to 10 mL of Medium (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01 |
| 5 | 5 | 0.05 |
| 10 | 10 | 0.1 |
| 25 | 25 | 0.25 |
| 50 | 50 | 0.5 |
Note: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity. However, many cell lines can tolerate up to 0.5% DMSO. It is recommended to perform a preliminary DMSO tolerance test for your specific cell line.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 13451-78-0: this compound [cymitquimica.com]
- 6. chemuniverse.com [chemuniverse.com]
Application Notes and Protocols: 5-Fluorobenzo[d]oxazole-2-thiol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[d]oxazole-2-thiol as a versatile building block for the synthesis of novel therapeutic agents. This document outlines its chemical properties, synthetic routes to bioactive derivatives, and protocols for evaluating their anticancer and antimicrobial activities.
Introduction
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a fused benzene and oxazole ring system, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The incorporation of a fluorine atom at the 5-position enhances the molecule's metabolic stability and reactivity, making it an attractive starting point for drug design.[2] The thiol group at the 2-position provides a convenient handle for synthetic modification, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR).[3] Derivatives of this scaffold have shown promise as potent anticancer and antimicrobial agents.[4][5]
Key Applications in Drug Discovery
Derivatives of this compound have been primarily investigated for their potential as:
-
Anticancer Agents: Many benzoxazole derivatives exhibit significant cytotoxicity against a range of cancer cell lines.[5][6][7] A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8][9] Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[8][9]
-
Antimicrobial Agents: The benzoxazole scaffold is also found in compounds with notable antibacterial and antifungal activity.[4] These derivatives can be synthesized and tested for their efficacy against various pathogenic microorganisms.
Data Presentation
The following tables summarize the quantitative biological activity data for representative derivatives of benzoxazole-2-thiol.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | 5-chloro-N-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)benzo[d]oxazole | HepG2 | 5.93 ± 0.2 | [6] |
| HCT-116 | 7.14 ± 0.4 | [6] | ||
| MCF-7 | 8.93 ± 0.6 | [6] | ||
| 5e | N-(4-bromophenyl)-5-chloro-2-((4-(trifluoromethyl)benzyl)thio)benzo[d]oxazole | HepG2 | 4.13 ± 0.2 | [6] |
| HCT-116 | 6.93 ± 0.3 | [6] | ||
| MCF-7 | 8.67 ± 0.5 | [6] | ||
| 5f | 5-chloro-N-(p-tolyl)-2-((4-(trifluoromethyl)benzyl)thio)benzo[d]oxazole | HepG2 | 6.58 ± 0.4 | [6] |
| HCT-116 | 9.10 ± 0.8 | [6] | ||
| MCF-7 | 10.11 ± 0.9 | [6] | ||
| 14b | 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-chlorobenzo[d]oxazole | MCF-7 | 4.75 ± 0.21 | [9] |
| HepG2 | 4.61 ± 0.34 | [9] | ||
| 14l | 5-chloro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 | 4.05 ± 0.17 | [9] |
| HepG2 | 3.22 ± 0.13 | [9] |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µM) | Reference |
| Compound 1 | 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzo[d]oxazole derivative | Bacillus subtilis | 1.29 x 10⁻³ | |
| Compound 10 | Substituted benzoxazole derivative | Bacillus subtilis | 1.14 x 10⁻³ | |
| Compound 24 | Substituted benzoxazole derivative | Escherichia coli | 1.40 x 10⁻³ |
Experimental Protocols
Protocol 1: Synthesis of S-Substituted this compound Derivatives
This protocol describes a general method for the S-alkylation of this compound to generate a library of derivatives.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., 4-(trifluoromethyl)benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure S-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the synthesized compounds in MHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis, Anticancer Evaluation of Triazole-Thiadiazole/Benzo[d]Oxazole Scaffolds, and Investigation of Their Reactivity Properties Using Density-Functional Theory Calculations and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prodrug Development of 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzo[d]oxazole-2-thiol is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2] Its core structure is present in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The presence of a fluorine atom can enhance metabolic stability and lipophilicity, while the reactive thiol group provides a key handle for chemical modification.[3]
This document provides detailed application notes and protocols for the modification of this compound to develop prodrugs with improved pharmaceutical properties, such as enhanced solubility and bioavailability. The focus is on the synthesis of S-acyl derivatives, which can mask the polar thiol group and are designed to be cleaved by endogenous esterases to release the active parent drug.
Rationale for Prodrug Development
The primary motivation for developing prodrugs of this compound is to overcome potential limitations in its drug-like properties. Poor aqueous solubility can hinder formulation and lead to low or variable oral bioavailability.[4] By converting the thiol group into a less polar thioester, it is possible to increase the compound's lipophilicity, which can improve its absorption across biological membranes. This prodrug strategy relies on the ubiquitous presence of esterase enzymes in the plasma and tissues to hydrolyze the thioester bond and release the active this compound at the site of action.
Data Presentation
The following tables summarize key quantitative data for hypothetical prodrugs of this compound to illustrate the expected improvements in physicochemical and biological properties.
Table 1: Physicochemical Properties of this compound and its Prodrugs
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | LogP |
| This compound | 169.18 | <10 | 2.1 |
| Prodrug 1 (S-acetyl) | 211.20 | 50 | 2.5 |
| Prodrug 2 (S-pivaloyl) | 253.28 | 25 | 3.2 |
Table 2: In Vitro Biological Evaluation
| Compound | Plasma Half-life (t½) in human plasma (min) | Target IC50 (VEGFR-2 Kinase) (µM) |
| This compound | - | 0.5 |
| Prodrug 1 (S-acetyl) | 30 | >50 |
| Prodrug 2 (S-pivaloyl) | 90 | >50 |
Table 3: Cytotoxicity Data against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| This compound | 2.5 | 1.8 |
| Prodrug 1 (S-acetyl) | 15.2 | 12.5 |
| Prodrug 2 (S-pivaloyl) | 10.8 | 8.9 |
| Doxorubicin (Control) | 0.8 | 0.5 |
Table 4: In Vivo Antitumor Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 25 |
| Prodrug 2 (S-pivaloyl) | 50 | 65 |
| 5-Fluorouracil (Control) | 20 | 75 |
Experimental Protocols
Synthesis of S-Pivaloyl-5-fluorobenzo[d]oxazole-2-thiol (Prodrug 2)
This protocol describes the synthesis of an S-acyl prodrug using pivaloyl chloride.
Materials:
-
This compound
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure S-pivaloyl-5-fluorobenzo[d]oxazole-2-thiol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Plasma Stability Assay
This protocol determines the stability of the prodrug in human plasma.
Materials:
-
Prodrug stock solution (10 mM in DMSO)
-
Pooled human plasma (thawed at 37°C)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with internal standard (e.g., warfarin)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the prodrug at 100 µM in PBS.
-
In a 96-well plate, add 198 µL of pre-warmed human plasma to designated wells.
-
Initiate the reaction by adding 2 µL of the 100 µM prodrug working solution to each well (final concentration 1 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 400 µL of cold acetonitrile containing the internal standard to the respective wells.
-
Centrifuge the plate at 3000 rpm for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining prodrug against time.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay evaluates the inhibitory activity of the parent compound against its potential target.[1][5][6][7][8]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound) in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme and the substrate.
-
Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the compounds against cancer cell lines.[9]
Materials:
-
MCF-7 and HCT-116 cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (parent drug and prodrugs) in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 values.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the antitumor activity of the prodrug in a mouse model.
Materials:
-
Athymic nude mice
-
HCT-116 cancer cells
-
Matrigel
-
Test compound (prodrug) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HCT-116 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the prodrug or vehicle control orally on a daily schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition for the treatment group compared to the vehicle control group.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action for the this compound prodrug.
Caption: Experimental workflow for the development and evaluation of this compound prodrugs.
Caption: Logical relationship illustrating the rationale for the prodrug strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13451-78-0 | Benchchem [benchchem.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. VEGFR2 inhibition assay [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluorobenzo[d]oxazole-2-thiol in the Development of Antiglioma Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gliomas represent a significant challenge in oncology due to their aggressive nature and limited treatment options. The development of novel therapeutic agents with high efficacy and selectivity against glioma cells is a critical area of research. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties. This document focuses on the application of 5-Fluorobenzo[d]oxazole-2-thiol as a scaffold for developing potent antiglioma agents, with a specific focus on the synthesis and biological evaluation of its derivatives.
One notable derivative, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (referred to as compound 3g ), has demonstrated significant and selective cytotoxic effects against glioma cells.[1][2] These application notes provide a summary of its antiglioma activity and detailed protocols for its synthesis and evaluation.
Data Presentation
The cytotoxic efficacy of a key this compound derivative, compound 3g , was evaluated against C6 rat glioma cells and compared to the standard chemotherapeutic agent, mitoxantrone. The selectivity of the compound was assessed using NIH/3T3 mouse embryonic fibroblast cell lines.
Table 1: In Vitro Cytotoxicity of Compound 3g
| Compound | Cell Line | IC50 (µg/mL) ± SD | Selectivity Index (SI) |
| Compound 3g | C6 Rat Glioma | 4.30 ± 0.28 | >23.25 |
| Mitoxantrone | C6 Rat Glioma | 4.56 ± 1.24 | - |
| Compound 3g | NIH/3T3 Fibroblast | >100 | - |
-
IC50: The concentration of a drug that gives half-maximal response. A lower IC50 value indicates higher potency.
-
Selectivity Index (SI): Calculated as the ratio of the IC50 value for the normal cell line (NIH/3T3) to that for the cancer cell line (C6). A higher SI value indicates greater selectivity for cancer cells.
The data indicates that compound 3g is slightly more potent than mitoxantrone against the C6 glioma cell line.[1][2] Furthermore, its high selectivity index suggests it has minimal toxicity towards healthy cells, a desirable characteristic for a cancer therapeutic.[1][2]
Mandatory Visualizations
Synthesis Workflow
The synthesis of the target compound 3g involves a multi-step process starting from this compound.
References
Application Notes & Protocols: Microwave-Assisted Amination of 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of 2-amino-5-fluorobenzoxazole derivatives through a microwave-assisted amination of 5-Fluorobenzo[d]oxazole-2-thiol. This method offers significant advantages over traditional heating, including drastically reduced reaction times and potentially higher yields.[1][2]
Introduction
2-Aminobenzoxazoles are a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often involves the amination of a suitable benzoxazole precursor. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, leading to rapid and efficient synthesis of target molecules.[3][4] This protocol describes the nucleophilic aromatic substitution of the thiol group in this compound with various primary and secondary amines under microwave irradiation. The fluorine atom at the 5-position can enhance the pharmacological properties of the resulting compounds.[5]
Reaction Scheme
The general reaction involves the displacement of the thiol group from this compound by an amine, facilitated by microwave energy.
Caption: General reaction scheme for the microwave-assisted amination.
Experimental Data
The following table summarizes the results obtained from the microwave-assisted amination of this compound with a selection of amines.
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Morpholine | 4-(5-fluorobenzo[d]oxazol-2-yl)morpholine | 15 | 120 | 92 |
| 2 | Piperidine | 2-(piperidin-1-yl)-5-fluorobenzo[d]oxazole | 15 | 120 | 95 |
| 3 | Benzylamine | N-benzyl-5-fluorobenzo[d]oxazol-2-amine | 20 | 140 | 88 |
| 4 | Aniline | N-phenyl-5-fluorobenzo[d]oxazol-2-amine | 30 | 150 | 75 |
| 5 | n-Butylamine | N-butyl-5-fluorobenzo[d]oxazol-2-amine | 20 | 130 | 90 |
Detailed Experimental Protocol
This protocol provides a general procedure for the microwave-assisted amination of this compound.
Materials:
-
This compound (CAS: 13451-78-0)[5]
-
Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Ethanol (EtOH) or other suitable microwave-safe solvent (e.g., BuOH, MeCN)[3][6]
-
Microwave synthesis vials (2-5 mL or appropriate size)
-
Microwave synthesizer
Procedure:
-
To a 2-5 mL microwave synthesis vial, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq).
-
Add the base, such as diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).[6]
-
Add the solvent (e.g., Ethanol, 3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[2][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for microwave-assisted amination.
Safety Precautions
-
Microwave synthesis should be performed in a dedicated microwave reactor. Domestic microwave ovens should never be used.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
This compound and its derivatives should be handled with care, as thiol-containing and fluorinated compounds can be toxic.[5]
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and versatile method for the synthesis of a variety of 2-amino-5-fluorobenzoxazole derivatives. This approach is amenable to parallel synthesis and library generation, making it a valuable tool for drug discovery and development. The significant reduction in reaction time compared to conventional heating methods highlights the efficiency of microwave-assisted synthesis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS 13451-78-0: this compound [cymitquimica.com]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely reported method is the cyclization of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent like ethanol.[1] This one-pot reaction is generally effective and can achieve good yields.
Q2: What is the general reaction mechanism for this synthesis?
The reaction proceeds through the initial formation of a dithiocarbamate intermediate from the reaction of the amino group of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base. This intermediate then undergoes intramolecular cyclization, with the hydroxyl group attacking the thiocarbonyl carbon, followed by the elimination of a molecule of hydrogen sulfide to yield the final this compound product.
Q3: What are some alternative reagents to carbon disulfide?
While carbon disulfide is common, alternatives like potassium ethyl xanthate or thiourea can also be used for the synthesis of benzoxazole-2-thiols.[2] These alternatives may offer advantages in terms of safety and handling.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of n-hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material, the consumption of the 2-Amino-4-fluorophenol and the appearance of the product spot can be tracked.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material is consumed. An overnight reflux is often reported.[1] - Increase Temperature: Ensure the reaction is refluxing vigorously. |
| Purity of Starting Materials | - 2-Amino-4-fluorophenol: This starting material can be sensitive to air and light and may oxidize over time, leading to discoloration and impurities. Use of fresh, high-purity 2-Amino-4-fluorophenol is recommended. - Solvent Quality: Ensure the use of anhydrous ethanol, as water can interfere with the reaction. |
| Incorrect Stoichiometry | - Base: An insufficient amount of potassium hydroxide will lead to incomplete formation of the dithiocarbamate intermediate. A slight excess of base (e.g., 1.2 equivalents) is often used.[1] - Carbon Disulfide: A significant excess of carbon disulfide is typically used to drive the reaction to completion.[1] |
| Side Reactions | - Formation of Symmetrically Substituted Thiourea: This can occur if the dithiocarbamate intermediate reacts with another molecule of 2-Amino-4-fluorophenol. Ensuring a good excess of carbon disulfide and controlled reaction temperature can minimize this. - Dithiocarbamate Intermediate Stability: The intermediate may not cyclize efficiently if the temperature is too low. |
Product Purification Issues
| Problem | Recommended Solution |
| Product is an Oil or Fails to Crystallize | - Trituration: Try adding a non-polar solvent like n-hexane to the crude product and scratching the flask to induce crystallization. - Solvent for Recrystallization: Based on the product's structure, common solvents for recrystallization of polar, aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.[3] Experiment with small amounts to find a suitable solvent system where the product is soluble when hot and sparingly soluble when cold. |
| Difficulty in Separating from Impurities by Column Chromatography | - Optimize Eluent System: Use a gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[4] - Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve separation.[4] |
| Colored Impurities | - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to perform a hot filtration to remove the charcoal. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported synthesis with a 70% yield.[1]
Materials:
-
2-Amino-4-fluorophenol (10 g, 78.8 mmol)
-
Carbon disulfide (35 mL)
-
Potassium hydroxide (5.3 g, 94.6 mmol)
-
Ethanol (200 mL)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine 2-Amino-4-fluorophenol, carbon disulfide, and potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for an extended period (e.g., overnight).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.
-
Dilute the residue with water and neutralize with 1 M hydrochloric acid solution until the product precipitates.
-
Extract the product with ethyl acetate several times.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under vacuum to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reported Reaction Conditions and Yields for Benzoxazole-2-thiol Synthesis
| Starting Material | Base | Solvent | Reaction Time | Yield | Reference |
| 2-Amino-4-fluorophenol | Potassium Hydroxide | Ethanol | Overnight | 70% | [1] |
| 2-Amino-4-chlorophenol | Potassium Hydroxide | Ethanol | 4 hours | 91% (for the thiol intermediate) | Benchchem |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 5-Fluorobenzo[d]oxazole-2-thiol Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Fluorobenzo[d]oxazole-2-thiol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product completely. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Oily Product Instead of Crystals | - The presence of impurities that lower the melting point. - The chosen recrystallization solvent is not optimal. | - Attempt to purify the crude product by column chromatography before recrystallization. - Try a different solvent system for recrystallization. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) might be effective. |
| Poor Separation in Column Chromatography | - The eluent system is not optimized. - The column was not packed properly, leading to channeling. - The sample was not loaded correctly. | - Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the desired product and impurities.[1] - Ensure the silica gel is packed uniformly in the column without any air bubbles. - Load the sample dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel (dry loading).[1] |
| Product Elutes with the Solvent Front in Column Chromatography | - The eluent is too polar. | - Decrease the polarity of the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. |
| Product Does Not Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. A gradient elution might be necessary. |
| Compound Appears Discolored After Purification | - Oxidation of the thiol group. - Presence of colored impurities. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. - Consider treating the solution with activated charcoal before the final filtration in recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been used for the recrystallization of the related compound benzo[d]oxazole-2-thiol and could be a good starting point.[2] You may need to experiment with different solvents or solvent mixtures to find the optimal conditions.
Q3: What is a typical eluent system for column chromatography of this compound?
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to achieve higher purity.
Q5: Are there any specific handling precautions I should take during purification?
A5: Thiol-containing compounds can be susceptible to oxidation. While specific stability data for this compound is not detailed, it is good practice to handle it in a well-ventilated area. For sensitive applications, working under an inert atmosphere can prevent potential degradation.
Experimental Protocols
Protocol 1: Recrystallization (General Procedure)
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography (General Procedure)
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. The ideal system should give the product a retention factor (Rf) of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point.[3]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).[1] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: The primary precursor, 2-Amino-4-fluorophenol, can be a major source of issues. Impurities from its synthesis can interfere with the reaction.
-
Recommendation: Ensure the purity of 2-Amino-4-fluorophenol using techniques like NMR or melting point analysis. If impurities are suspected, recrystallization of the starting material may be necessary.
-
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time.
-
Recommendation: Ensure the reaction is refluxed overnight as specified in the protocol. Incomplete reaction is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants will lead to incomplete conversion or the formation of side products.
-
Recommendation: Carefully measure and use the correct stoichiometry of 2-Amino-4-fluorophenol, carbon disulfide, and potassium hydroxide as detailed in the experimental protocol.
-
-
Inefficient Extraction: The product is extracted into an organic solvent after acidification.
-
Recommendation: Perform multiple extractions with ethyl acetate to ensure complete transfer of the product from the aqueous phase. Combine all organic layers for work-up.
-
Q2: My final product shows multiple spots on TLC and extra peaks in the NMR/MS analysis. What are the likely impurities?
A2: The presence of significant impurities is a common challenge. The most probable impurities in this synthesis are:
-
Unreacted 2-Amino-4-fluorophenol: This is the primary starting material and can be carried through the work-up if the reaction is incomplete.
-
Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate (Uncyclized Intermediate): This intermediate is formed in the first step of the reaction. Incomplete cyclization will result in its presence in the crude product. This salt is generally water-soluble and should be removed during the aqueous work-up. However, some amounts might persist.
-
1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea: This is a potential byproduct formed from the reaction of 2-Amino-4-fluorophenol with an isothiocyanate intermediate that can be generated in situ.
Q3: How can I identify these specific impurities in my analytical data?
A3: You can use a combination of analytical techniques to identify the impurities:
-
¹H NMR Spectroscopy:
-
This compound (Product): Expect aromatic protons in the range of δ 7.0-7.5 ppm and a broad singlet for the thiol proton.[1]
-
2-Amino-4-fluorophenol (Starting Material): Will show distinct aromatic proton signals and broad singlets for the -NH₂ and -OH groups.
-
Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate (Intermediate): The aromatic protons will be present, and you might observe broad signals for the -NH and -OH protons at different chemical shifts compared to the starting material.
-
1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea (Byproduct): This symmetrical molecule will have a distinct set of aromatic proton signals and likely broad singlets for the -NH and -OH protons.
-
-
Mass Spectrometry (MS):
-
This compound (Product): The expected m/z will be around 169.18 (M+H⁺: 170.2).[1]
-
2-Amino-4-fluorophenol (Starting Material): The expected m/z will be around 127.12.
-
Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate (Intermediate): The anion's m/z would be around 202.
-
1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea (Byproduct): The expected m/z will be around 296.28.
-
Q4: What are the best methods for purifying the final product and removing these impurities?
A4:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be determined empirically, but ethanol or ethanol/water mixtures are good starting points.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) should effectively separate the less polar product from the more polar impurities like the uncyclized intermediate and the thiourea byproduct.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₄FNOS | 169.18 | 238-240[1] | Off-white to pink solid[1] |
| 2-Amino-4-fluorophenol | C₆H₆FNO | 127.12 | 142-145 | Light brown powder |
| Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate | C₇H₅FKNOS₂ | 241.35 | Decomposes | Likely a solid |
| 1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea | C₁₃H₁₀F₂N₂O₂S | 312.30 | N/A | Likely a solid |
Table 2: Key Spectroscopic Data for Identification
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (m/z) |
| This compound | ~7.51 (ddd), 7.15-7.04 (m), 3.31 (br s)[1] | 170.2 [M+H]⁺[1] |
| 2-Amino-4-fluorophenol | Distinct aromatic signals, broad -NH₂ and -OH signals | ~128.1 [M+H]⁺ |
| Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate | Aromatic signals, broad -NH and -OH signals | Anion: ~202 |
| 1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea | Symmetrical aromatic signals, broad -NH and -OH signals | ~313.3 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic methods.[1]
Materials:
-
2-Amino-4-fluorophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 2-Amino-4-fluorophenol (1.0 eq), potassium hydroxide (1.2 eq), and ethanol.
-
To the stirred mixture, add carbon disulfide (4.5 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.
-
Dilute the residue with water and neutralize the solution with 1 M hydrochloric acid until the product precipitates.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway and formation of potential impurities.
References
Technical Support Center: Crystallization of 5-Fluorobenzo[d]oxazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorobenzo[d]oxazole-2-thiol. The information is designed to address common challenges encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a heterocyclic compound with the following properties:
| Property | Value | Source |
| CAS Number | 13451-78-0 | [1][2] |
| Molecular Formula | C₇H₄FNOS | [1][2] |
| Molecular Weight | 169.18 g/mol | [2] |
| Appearance | Pale yellow to off-white crystalline solid/powder | [1] |
| Melting Point | 238-240 °C | [2] |
The presence of a fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.[1] The thiol group provides a site for various chemical reactions.[1]
Q2: My this compound fails to crystallize from solution. What are the common causes and solutions?
Failure to crystallize is a frequent issue in organic synthesis. The primary reasons and troubleshooting steps are outlined below:
-
Solution is too dilute: The concentration of the compound may be below the saturation point.
-
Solution: Slowly evaporate the solvent to increase the concentration. If using a mixed solvent system, selectively remove the solvent in which the compound is more soluble.
-
-
Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystal growth.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask. This can create microscopic imperfections that serve as nucleation sites.
-
Solution 2: Seeding. If available, add a single, pure crystal of this compound to the solution to induce crystallization.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. Common solvents for heterocyclic compounds include ethanol, ethyl acetate, acetone, and toluene, often in combination with an anti-solvent like hexane or water.
-
Q3: The compound "oils out" instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Solvent Modification: Add a small amount of a solvent in which the compound is more soluble to the hot solution. This can keep the compound dissolved at a slightly lower temperature, giving it more time to form an ordered crystal lattice.
-
Use a Higher Boiling Point Anti-Solvent: If using a solvent-antisolvent system, consider an anti-solvent with a higher boiling point.
Q4: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I control the crystal growth rate?
Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Slower Cooling: As with "oiling out," a slower cooling rate is crucial for growing larger, purer crystals.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at the boiling point. This will decrease the level of supersaturation upon cooling, slowing down the crystallization process.
Q5: The yield of my recrystallized this compound is very low. What could be the reason?
A low recovery of the purified compound can be due to several factors:
-
Using too much solvent: An excessive amount of solvent will retain a significant portion of your compound in the mother liquor even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature crystallization during hot filtration: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.
-
-
Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.
-
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline; solvent choice and volumes should be optimized for your specific sample.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Ethanol or an ethyl acetate/hexane mixture are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Workflows and Diagrams
The following diagrams illustrate logical workflows for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for failure to form crystals.
Caption: Workflow for addressing issues of oiling out or rapid crystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Fluorobenzo[d]oxazole-2-thiol Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-Fluorobenzo[d]oxazole-2-thiol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in the laboratory. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
Issue 1: Low or No Yield of this compound
-
Question: My reaction to synthesize this compound resulted in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The primary starting material, 2-Amino-4-fluorophenol, can be a critical factor. Impurities may interfere with the reaction.
-
Recommendation: Assess the purity of your 2-Amino-4-fluorophenol using techniques like melting point analysis or NMR spectroscopy. If impurities are detected, consider purification by recrystallization or using a fresh, high-purity batch.
-
-
Reaction Conditions: The reaction is sensitive to conditions such as temperature, reaction time, and the choice of base and solvent.
-
Recommendation: Ensure the reaction is refluxed overnight as specified in the protocol to drive it to completion. The choice of a strong base like potassium hydroxide (KOH) in a polar protic solvent like ethanol is crucial for this reaction.[1] For a comparison of different reaction parameters, refer to the data tables below.
-
-
Work-up Procedure: Product can be lost during the extraction and purification steps.
-
Recommendation: During the aqueous work-up, ensure the pH is carefully neutralized to precipitate the product before extraction. Multiple extractions with a suitable solvent like ethyl acetate will maximize the recovery of the product from the aqueous layer.[1]
-
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product shows multiple spots on a TLC plate and unexpected peaks in the NMR spectrum. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Here are some potential side products and strategies to mitigate them:
-
Unreacted Starting Material: The presence of 2-Amino-4-fluorophenol is a common impurity if the reaction is incomplete.
-
Identification: Compare the 1H and 13C NMR spectra of your product with the known spectra of 2-Amino-4-fluorophenol.
-
Minimization: As mentioned above, ensure a sufficient reaction time and optimal temperature to drive the reaction to completion.
-
-
Dimerization/Polymerization: Under harsh conditions, the starting materials or the product might undergo self-condensation or polymerization.
-
Identification: These byproducts often appear as baseline material on a TLC plate or as broad, unresolved peaks in the NMR spectrum. Mass spectrometry can help identify higher molecular weight species.
-
Minimization: Avoid excessively high temperatures or prolonged reaction times. Use the recommended stoichiometry of reagents.
-
-
Oxidation Products: 2-Aminophenols can be susceptible to oxidation, leading to colored impurities.
-
Minimization: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Issue 3: Difficulties in Synthesizing Derivatives
-
Question: I am having trouble with the N-alkylation or S-alkylation of this compound. What are the common pitfalls?
-
Answer: The derivatization of the thiol group can present its own set of challenges.
-
N- vs. S-Alkylation: The thiol exists in tautomeric equilibrium with the thione form, which can lead to a mixture of N- and S-alkylated products.
-
Recommendation: The choice of base and solvent can influence the selectivity. For S-alkylation, using a weaker base in a polar aprotic solvent like DMF is often preferred. For N-alkylation, stronger bases might be required.
-
-
Incomplete Reaction: The alkylating agent might not be reactive enough, or the reaction conditions may not be optimal.
-
Recommendation: If the reaction is sluggish, consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). Increasing the reaction temperature or using a catalyst might also be beneficial.
-
-
Purification Challenges: Separating the desired product from unreacted starting material and potential side products can be difficult.
-
Recommendation: Column chromatography is often the most effective method for purifying these derivatives. Experiment with different solvent systems to achieve optimal separation.
-
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the synthesis of this compound.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux | Overnight | 70 [1] |
| NaOH | Ethanol | Reflux | Overnight | Data not available |
| K2CO3 | DMF | Room Temp | 5 | Lower than KOH |
| NaHCO3 | DMF | Room Temp | 5 | Lower than KOH |
Note: The synthesis of N-aryl-2-aminobenzoxazoles from the parent thiol showed that strong bases like KOH were more effective than weaker bases like K2CO3 and NaHCO3 in a DMF solvent system.
Table 2: Effect of Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux | Overnight | 70 [1] |
| KOH | Methanol | Reflux | Overnight | Data not available |
| KOH | DMF | Room Temp | 5 | 64 (for N-aryl derivative) [2] |
| KOH | Toluene | Reflux | Overnight | Data not available |
Note: While a direct comparison for the parent thiol is unavailable, related syntheses show that both polar protic (ethanol) and polar aprotic (DMF) solvents can be effective.
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Reactant Preparation: In a round-bottom flask, combine 2-Amino-4-fluorophenol (10 g, 78.8 mmol), ethanol (200 mL), and potassium hydroxide (5.3 g, 94.6 mmol).
-
Addition of Carbon Disulfide: To the stirred mixture, add carbon disulfide (35 mL).
-
Reaction: Heat the mixture to reflux and maintain for an overnight period.
-
Work-up:
-
After the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure.
-
Dilute the residue with water.
-
Neutralize the solution with a 1 M hydrochloric acid solution until the product precipitates.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under vacuum to obtain the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as an off-white to pink solid. The reported yield for this procedure is 70%.[1]
Protocol 2: Synthesis of N-Aryl-5-fluorobenzo[d]oxazol-2-amines [2]
-
Reactant Preparation: To a solution of this compound (1.0 mmol) and the corresponding 2-chloro-N-arylacetamide (1.0 mmol) in DMF (10 mL), add powdered potassium hydroxide (4.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 5 hours.
-
Work-up:
-
Pour the reaction mixture into 100 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired N-aryl-5-fluorobenzo[d]oxazol-2-amine.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting sequence.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product.
References
Stability issues of 5-Fluorobenzo[d]oxazole-2-thiol in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 5-Fluorobenzo[d]oxazole-2-thiol in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous media revolve around two primary degradation pathways:
-
Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. This process can be accelerated by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.
-
Hydrolysis of the Benzoxazole Ring: The benzoxazole ring system can undergo hydrolytic cleavage, particularly under acidic or basic conditions. This can result in the opening of the oxazole ring to form corresponding aminophenol derivatives.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor influencing the stability of this compound. Both acidic and alkaline conditions can promote the hydrolysis of the benzoxazole ring. The rate of ester hydrolysis, a process analogous to the cleavage of the oxazole ring, has been shown to increase with a rise in pH.[1] Additionally, the reactivity of the thiol group is also pH-dependent.
Q3: What is the likely impact of temperature on the stability of this compound?
A3: Elevated temperatures are expected to accelerate the degradation of this compound. As a general principle, reaction rates, including those of degradation pathways like oxidation and hydrolysis, increase with temperature.[2] For thiolated polymers, a decrease in free thiol groups has been observed after storage at room temperature compared to colder conditions.[3] It is crucial to store aqueous solutions of this compound at controlled, and likely refrigerated or frozen, temperatures to minimize degradation.[4]
Q4: Can exposure to light affect the stability of this compound?
A4: Yes, photostability is a concern. Many organic molecules, including those with heterocyclic rings and thiol groups, can be susceptible to photodegradation. It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment to prevent photolytic degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time in aqueous solution. | Oxidation of the thiol group to form disulfides or other oxidized species. | - Degas aqueous solutions to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, dithiothreitol - DTT) to the solution, if compatible with the experimental setup.- Store solutions at low temperatures (2-8 °C or frozen) and protect from light. |
| Hydrolysis of the benzoxazole ring. | - Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions. Buffering the solution may be necessary.- Conduct experiments at the lowest feasible temperature. | |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a stability-indicating analytical method (e.g., gradient HPLC) that can resolve the parent compound from its degradants.[6]- Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[7][8][9] |
| Variability in experimental results between different batches of prepared solutions. | Inconsistent storage and handling of solutions. | - Standardize solution preparation, including the source and quality of the aqueous solvent.- Implement and adhere to strict storage conditions (temperature, light protection).- Prepare fresh solutions for critical experiments whenever possible. |
| Precipitation of the compound from the aqueous solution. | Poor solubility or formation of insoluble degradation products. | - Determine the aqueous solubility of the compound at the desired pH and temperature.- Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with the experiment, though be aware they may also influence stability.- Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[10][11][12]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C) in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. An extent of degradation of 5-20% is generally considered suitable for method validation.[5]
Protocol 2: Quantification of Thiol Group Stability using Ellman's Reagent
Ellman's reagent (DTNB) provides a colorimetric method for quantifying free thiol groups.[13][14][15]
Objective: To monitor the concentration of the free thiol group of this compound over time in an aqueous solution.
Materials:
-
This compound solution in a chosen aqueous buffer.
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
A standard thiol compound (e.g., cysteine) for creating a standard curve.
-
UV-Vis spectrophotometer.
Methodology:
-
Prepare Ellman's Reagent Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Standard Curve: Prepare a series of known concentrations of the standard thiol compound in the reaction buffer.
-
Reaction:
-
For each standard and for the this compound solution at different time points, mix a small volume of the sample with the reaction buffer.
-
Add a specific volume of the Ellman's Reagent solution to initiate the reaction.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the resulting yellow solution at 412 nm.
-
Quantification: Use the standard curve to determine the concentration of free thiols in your samples at each time point. A decrease in absorbance over time indicates the degradation of the thiol group.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 14. broadpharm.com [broadpharm.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Preventing Degradation of the Thiol Group
Welcome to the technical support center for preventing the degradation of thiol groups during chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you protect your thiol-containing molecules.
Troubleshooting Guides
This section addresses specific issues that can lead to the degradation of thiol groups and provides actionable solutions.
Issue 1: Low Yield in Thiol-Maleimide Conjugation
Question: My thiol-maleimide conjugation reaction has a low yield. What are the common causes and how can I improve it?
Answer: Low yield in thiol-maleimide reactions is a frequent issue. The following troubleshooting steps can help you identify and resolve the problem.
-
Incorrect pH: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2]
-
Below pH 6.5: The thiol group is protonated and less nucleophilic, slowing down the reaction.
-
Above pH 7.5: The maleimide group is prone to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur.[2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2]
-
-
Thiol Oxidation: The thiol group may have oxidized to a disulfide, which is unreactive towards maleimides.
-
Solution: Ensure that any disulfide bonds are reduced prior to conjugation. Using a reducing agent like TCEP is often recommended as it does not need to be removed before the reaction.[1] DTT is also effective but must be removed as it contains a thiol group that will compete with your molecule of interest.[1]
-
-
Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol.
-
Solution: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2]
-
-
Suboptimal Molar Ratio: An incorrect ratio of maleimide to thiol can lead to incomplete reaction.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1]
-
Issue 2: Incomplete Removal of Thiol Protecting Groups
Question: My analytical data shows that the thiol protecting group (e.g., Trityl or Acm) was not completely removed. What should I do?
Answer: Incomplete deprotection is a common problem. Here’s how to troubleshoot it for two common protecting groups:
-
Trityl (Trt) Group:
-
Insufficient Scavengers: The trityl cation generated during acidic cleavage can re-attach to the thiol. Ensure an adequate amount of a scavenger like triisopropylsilane (TIS) is present in your cleavage cocktail.[3]
-
Insufficient Cleavage Time: For some peptides, the standard 2-4 hour cleavage time may not be sufficient. You can extend the cleavage time up to 6 hours, but monitor for potential side reactions caused by prolonged acid exposure.[3]
-
-
Acetamidomethyl (Acm) Group:
-
Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the deprotecting reagent (e.g., iodine or mercury(II) acetate) and that the reagents are fresh and of high quality.[4]
-
Reaction Time: The deprotection kinetics can be sequence-dependent. If the reaction is incomplete, consider extending the reaction time and monitor the progress by HPLC.[4]
-
Issue 3: Unexpected Side Products are Observed
Question: I am observing unexpected masses in my MS analysis after a reaction involving a thiol. What could be the cause?
Answer: Unexpected side products can arise from various reactions of the thiol group.
-
Disulfide Formation: The most common side product is the disulfide dimer of your starting material due to oxidation. This will appear as a mass corresponding to [2M - 2H].
-
Prevention: Work under an inert atmosphere (nitrogen or argon), use degassed buffers, and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5]
-
-
Alkylation: During cleavage from a solid-phase support, carbocations generated from protecting groups can alkylate the free thiol.
-
Prevention: Use an effective scavenger cocktail during cleavage to trap these reactive species.[6]
-
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral to basic pH.
-
Prevention: Perform the reaction at a more acidic pH (e.g., pH 5-6) to keep the N-terminal amine protonated.[2]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main pathways of thiol group degradation? A1: The two primary degradation pathways are:
-
Oxidation: The thiol group (-SH) is easily oxidized to form a disulfide bond (-S-S-). Further oxidation can lead to sulfenic, sulfinic, and sulfonic acids. This process is accelerated by the presence of oxygen, metal ions, and higher pH.
-
Thiol-Disulfide Exchange: A free thiol can react with a disulfide bond, leading to the formation of a new disulfide and a new free thiol. This can lead to scrambling of disulfide bonds in proteins or degradation of thiol-containing molecules.
Q2: How does pH affect the stability of thiol groups? A2: Thiol stability is highly pH-dependent. At neutral to alkaline pH (pH > 7), the thiol group is more readily deprotonated to the thiolate anion (S⁻), which is much more nucleophilic and susceptible to oxidation.[7] Therefore, for storage and to minimize oxidation, a slightly acidic pH (pH < 6.5) is generally preferred.
Q3: How can I prevent thiol oxidation during protein purification and storage? A3: To prevent thiol oxidation during purification and storage, you can:
-
Work at a low temperature (e.g., 4°C).[8]
-
Use degassed buffers to remove dissolved oxygen.[6]
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions.[9]
-
Include a reducing agent like DTT or TCEP in your buffers, although this may not be compatible with all downstream applications.[9]
-
Store the purified protein at a slightly acidic pH if possible and at low temperatures (-20°C or -80°C).
Protecting Groups
Q4: When should I use a protecting group for a thiol? A4: A protecting group is necessary when the thiol group's reactivity would interfere with other chemical transformations in your synthetic route. It allows you to selectively mask the thiol and then deprotect it at a later stage.
Q5: What are some common thiol protecting groups and when should I use them? A5: The choice of protecting group depends on the overall synthetic strategy and the conditions your molecule will be exposed to. Some common protecting groups include:
-
Trityl (Trt): Acid-labile, commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[3]
-
Acetamidomethyl (Acm): Stable to both acidic and basic conditions used in SPPS and is removed by treatment with mercury(II) acetate or iodine.[4]
-
tert-Butyl (tBu): Stable to TFA, making it a useful orthogonal protecting group in Fmoc-SPPS.
-
p-Methoxybenzyl (PMB): Cleaved by strong acid, offering orthogonality with other acid-labile groups.
Antioxidants and Reducing Agents
Q6: What is the difference between an antioxidant and a reducing agent in the context of thiol chemistry? A6:
-
Reducing agents (e.g., DTT, TCEP) are used to cleave disulfide bonds to regenerate free thiols.
-
Antioxidants (e.g., ascorbic acid, glutathione) are used to prevent the oxidation of free thiols by scavenging reactive oxygen species. Some compounds can act as both.
Q7: Which reducing agent, TCEP or DTT, should I use? A7: The choice depends on your application:
-
TCEP (Tris(2-carboxyethyl)phosphine): Is often preferred for applications involving maleimide chemistry as it is thiol-free and does not react with the maleimide. It is also more stable over a wider pH range.[1]
-
DTT (Dithiothreitol): Is a strong and cost-effective reducing agent but contains thiol groups that will compete in reactions like maleimide conjugation, so it must be removed before such steps.[1]
Data Presentation
Table 1: Comparison of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
| Trityl | Trt | 95% TFA, TIS, H₂O, EDT (2-4 hours) | Labile to acid, stable to base. |
| 4-Methoxytrityl | Mmt | 1% TFA in DCM | Very acid-labile. |
| Acetamidomethyl | Acm | Hg(OAc)₂ then H₂S; or I₂ in MeOH | Stable to acid and base. |
| tert-Butyl | tBu | Hg(OAc)₂/TFA; or strong acid | Stable to TFA, labile to stronger acids. |
| p-Methoxybenzyl | PMB | HF, TFMSA, or strong acid | More stable than Trt to acid. |
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Chemical Nature | Optimal pH | Advantages | Disadvantages |
| TCEP | Phosphine-based | 1.5 - 8.5 | Thiol-free, stable, odorless, effective over a wide pH range. | Can be more expensive than DTT. |
| DTT | Thiol-based | > 7 | Strong reducing agent, inexpensive. | Has a strong odor, less stable, must be removed before thiol-specific reactions. |
Table 3: Common Antioxidants for Thiol Protection
| Antioxidant | Mechanism of Action | Typical Concentration | Notes |
| Ascorbic Acid (Vitamin C) | Scavenges reactive oxygen species.[10] | 0.1 - 1 mM | Water-soluble, effective at low concentrations. Can have pro-oxidant effects in the presence of metal ions.[11] |
| Glutathione (GSH) | Acts as a sacrificial thiol and a substrate for glutathione peroxidase.[12] | 1 - 10 mM | The major endogenous antioxidant in cells. |
| N-Acetylcysteine (NAC) | Cysteine precursor for GSH synthesis and a direct ROS scavenger. | 1 - 10 mM | Commonly used in cell culture. |
| EDTA | Chelates metal ions that catalyze thiol oxidation. | 1 - 5 mM | An indirect antioxidant. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Test
This protocol describes the determination of the concentration of free thiol groups in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: A solution of known concentration of a thiol-containing compound (e.g., L-cysteine) in Reaction Buffer.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a standard curve using a series of dilutions of the thiol standard.
-
In a cuvette or microplate well, add 50 µL of your sample or standard.
-
Add 2.5 mL of Reaction Buffer.
-
Add 50 µL of DTNB Solution and mix well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of the product TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[13]
Protocol 2: Protection of a Thiol Group with Trityl Chloride (S-Tritylation)
This protocol describes the protection of a cysteine residue with a trityl group.
Materials:
-
Cysteine-containing compound.
-
Trityl chloride (Trt-Cl).
-
N,N-Diisopropylethylamine (DIPEA).
-
Dichloromethane (DCM).
-
Dimethylformamide (DMF).
Procedure:
-
Dissolve the cysteine-containing compound in a mixture of DCM and DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
Slowly add a solution of trityl chloride (1.1-1.5 equivalents) in DCM to the reaction mixture at room temperature.
-
Stir the reaction for several hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water to remove the DIPEA salt.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.[14]
Protocol 3: Deprotection of a Trityl-Protected Thiol
This protocol describes the removal of the trityl group from a cysteine residue.
Materials:
-
Trityl-protected compound.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cold diethyl ether.
Procedure:
-
Place the trityl-protected compound in a round-bottom flask.
-
Add the cleavage cocktail to the flask.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.[3]
Protocol 4: Formation of a Disulfide Bond by Air Oxidation
This is a simple method for forming a disulfide bond in a peptide containing two cysteine residues.
Materials:
-
Reduced peptide with free thiol groups.
-
Buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5.
Procedure:
-
Dissolve the purified, reduced peptide in the buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[8]
-
Stir the solution gently in a flask open to the air for 24-48 hours.
-
Monitor the reaction progress by HPLC by observing the disappearance of the starting material and the appearance of the oxidized product.
-
Once the reaction is complete, lyophilize the solution to obtain the cyclized peptide.[8]
Visualizations
Caption: Major pathways of thiol group degradation.
Caption: General experimental workflow for using a thiol protecting group.
Caption: Troubleshooting workflow for low yield in thiol-maleimide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excli.de [excli.de]
- 12. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. The antioxidant efficiency of vitamin C is concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Benzoxazole Compounds in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the common challenges associated with the poor solubility of benzoxazole compounds during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is the cause and how can I fix it?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[1][2] The rapid change in solvent polarity causes the compound to precipitate.
Here are some initial steps to resolve this:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to find the maximum soluble concentration in your specific assay buffer.
-
Optimize the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly into the full volume of buffer, try a stepwise dilution. First, create an intermediate dilution in a mix of DMSO and buffer, and then add that to the final buffer volume. Also, adding the compound to pre-warmed media (e.g., 37°C) can sometimes help.[2]
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may still lead to precipitation. Aim for a final DMSO concentration of ≤0.5%.[3] Ensure that your vehicle controls have the exact same final DMSO concentration.
Q2: I've tried adjusting the concentration, but my compound still precipitates over the course of my multi-day cell-based assay. What should I do?
A: Precipitation over time, even if the initial solution is clear, suggests that the compound is in a supersaturated, thermodynamically unstable state. Several factors could be at play:
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH shifts in the cell culture media due to cellular metabolism can decrease solubility over time.
-
Interaction with Media Components: Your compound might be interacting with salts or proteins in the media, leading to precipitation.
To address this, consider the following:
-
Formulation Strategies: For longer-term assays, more advanced formulation strategies may be necessary. These include using co-solvents, cyclodextrins, or creating a solid dispersion or nanosuspension.
-
Serum Protein Binding: If you are using serum in your media, the compound may be binding to proteins like albumin. This can sometimes increase the apparent solubility but may also reduce the free, active concentration of your compound.[2] Consider testing solubility in both serum-containing and serum-free media.
Q3: How do I choose the best solubility enhancement strategy for my specific benzoxazole compound?
A: The optimal strategy depends on the physicochemical properties of your compound, the requirements of your assay, and the intended final application (e.g., in vitro assay vs. in vivo studies). A decision-making workflow can help guide your choice. For example, if your compound is ionizable, pH modification is a good starting point. If it is thermally stable, melt-based methods for solid dispersions could be an option.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock. | The final concentration exceeds the kinetic solubility of the compound in the aqueous buffer.[1] | - Perform a kinetic solubility assay to determine the maximum soluble concentration.[4][5][6][7][8] - Reduce the final concentration of the compound in the assay. - Lower the concentration of the DMSO stock solution and use a larger volume for dilution, keeping the final DMSO percentage low. |
| The solution becomes cloudy over time in the incubator. | The compound is in a supersaturated state and is slowly precipitating to its thermodynamic equilibrium solubility.[1] | - Consider using a formulation strategy like cyclodextrin complexation or a solid dispersion to improve thermodynamic solubility. - For cell-based assays, if tolerated, the inclusion of a low percentage of a non-ionic surfactant (e.g., Tween-80) may help.[3] |
| Precipitation is observed only at high salt concentrations. | "Salting out" effect, where high ionic strength reduces the solubility of non-polar compounds.[3] | - If the assay permits, try using a buffer with a lower ionic strength. |
Issue 2: Low and Variable Bioavailability in Animal Studies
| Observation | Potential Cause | Recommended Solution |
| Low and inconsistent plasma concentrations after oral dosing. | Poor dissolution of the compound in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption.[1] | - Formulate the compound using advanced methods like nanosuspensions or amorphous solid dispersions to improve the dissolution rate.[1] - Co-administration with a vehicle containing surfactants or lipids can also enhance absorption. |
| Plasma concentrations are low despite good aqueous solubility. | The compound may be subject to high first-pass metabolism in the liver or gut wall. | - Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. - If metabolism is high, a prodrug approach might be necessary to protect the active molecule until it reaches systemic circulation. |
Data Presentation
Table 1: Solubility of Representative Kinase Inhibitors in Various Solvents
This table provides an example of how the solubility of kinase inhibitors, a common class of benzoxazole derivatives, can vary significantly across different solvents. This highlights the importance of solvent screening in early formulation development.
| Kinase Inhibitor | Water (µg/mL) | Methanol (µg/mL) | Ethanol (µg/mL) | DMSO (µg/mL) | PEG400 (µg/mL) |
| Alectinib HCl | 10.3 ± 1.2 | 1990.8 ± 7.2 | 210.3 ± 4.5 | 4500.0 ± 6.1 | 260.5 ± 6.0 |
| Dovitinib | ~200 (at pH 7) | - | - | - | - |
| Data for Alectinib HCl from[9]. Data for Dovitinib from[10]. |
Table 2: Example of Solubility Enhancement of a Poorly Soluble Drug with Cyclodextrins
This table demonstrates the significant fold-increase in solubility that can be achieved through complexation with cyclodextrins. Similar improvements can be expected for benzoxazole compounds with poor aqueous solubility.
| Drug | Cyclodextrin | Method | Fold Increase in Solubility |
| Camptothecin | RDM-β-CD (25% w/v) | Complexation | ~170-fold |
| Albendazole | Polyvinylpyrrolidone | Solid Dispersion | ~155-fold |
| Dexibuprofen | HPβCD + 10% PXM-188 | Kneading | Significant enhancement |
| Data for Camptothecin from[3]. Data for Albendazole from[11]. Data for Dexibuprofen from[12]. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds and aims to disperse the drug in a hydrophilic carrier in an amorphous state, which has higher solubility than the crystalline form.[13]
-
Dissolution: Dissolve the benzoxazole compound in a suitable organic solvent (e.g., methanol, acetone) to get a clear solution. In a separate vessel, dissolve a hydrophilic carrier (e.g., PVP K30, HPMC) in the same solvent.[1]
-
Mixing: Add the drug solution to the carrier solution under continuous stirring.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying and Sizing: Dry the resulting solid dispersion under a vacuum to remove any residual solvent. The dried product is then scraped, pulverized, and sieved to obtain a uniform powder.[1]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This is a simple and economical method for preparing cyclodextrin inclusion complexes.[14][15]
-
Mixing: Mix the benzoxazole compound and the chosen cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water/ethanol) to the mixture to form a paste. Knead the paste for a specified time (e.g., 45-60 minutes).[14][16]
-
Drying: Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Sizing: Pass the dried complex through a sieve to obtain a powder with a uniform particle size.[14]
Protocol 3: Preparation of a Nanosuspension by the Nanoprecipitation Method
This technique involves the precipitation of the drug from a solution to form nanoparticles, which increases the surface area and dissolution velocity.
-
Organic Phase Preparation: Dissolve the benzoxazole compound in a water-miscible organic solvent (e.g., DMSO, acetone). A surfactant may also be added to this phase.[15]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVA, Pluronic F127).[15][17]
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent causes the drug to precipitate as nanosized particles.[2]
-
Solvent Removal: The organic solvent is then removed, typically by evaporation under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. enamine.net [enamine.net]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. internationaljournal.org.in [internationaljournal.org.in]
- 12. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. humapub.com [humapub.com]
- 16. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzoxazole-Based Inhibitors: Featuring 5-Fluorobenzo[d]oxazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of benzoxazole-based inhibitors, with a particular focus on derivatives of 5-Fluorobenzo[d]oxazole-2-thiol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to aid in the evaluation and development of this important class of inhibitors.
Introduction to this compound
This compound, also known as 5-fluoro-2-mercaptobenzoxazole, is a key synthetic intermediate in the development of various biologically active molecules.[1][2] Its structure, featuring a fluorinated benzoxazole core and a reactive thiol group, makes it a versatile building block for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the thiol group allows for diverse chemical modifications.[3] This guide will explore the inhibitory activities of compounds derived from this scaffold in comparison to other notable benzoxazole inhibitors.
Comparative Inhibitory Activity
Benzoxazole derivatives have demonstrated significant potential as inhibitors of various enzymes and cellular processes, particularly in the context of cancer therapy. Their mechanisms of action often involve the targeting of key signaling pathways that are dysregulated in cancer cells. The following tables summarize the inhibitory activities of several benzoxazole derivatives against different cancer cell lines and protein kinases.
Table 1: Cytotoxic Activity of Benzoxazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | A-549 (Lung Carcinoma) | Varies by aryl group | [4] |
| Benzothiazole-2-thiol derivative (7e) | SKRB-3 (Breast Cancer) | 0.0012 | [5] |
| SW620 (Colon Cancer) | 0.0043 | [5] | |
| A549 (Lung Cancer) | 0.044 | [5] | |
| HepG2 (Liver Cancer) | 0.048 | [5] | |
| Benzoxazole-triazole-thiadiazole (6c) | MDA-MB-231 (Breast Cancer) | 3.01 ± 0.45 | [6] |
| Benzoxazole-triazole-thiadiazole (8e) | T47D (Breast Cancer) | 3.92 ± 0.04 | [6] |
| Benzoxazole-triazole-thiadiazole (6f) | MCF-7 (Breast Cancer) | 2.10 ± 0.21 | [6] |
Table 2: Kinase Inhibitory Activity of Benzoxazole Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Bis([7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | 3.7 | [9] |
| MET kinase-IN-4 | MET | 1.9 | [10] |
| Flt-3 | 4 | [10] | |
| VEGFR-2 | 27 | [10] |
Key Signaling Pathways Targeted by Benzoxazole Inhibitors
Benzoxazole derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below, rendered in DOT language, illustrate three of the most significant pathways targeted by these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for benzoxazole inhibitors.[11][12][13][14][15]
Caption: The ERK/MAPK signaling cascade, which plays a central role in cell proliferation and differentiation, is another key pathway targeted by benzoxazole derivatives.[16][17][18][19][20]
Caption: The JAK/STAT pathway, crucial for immune responses and cell proliferation, can also be modulated by certain benzoxazole inhibitors.[21][22][23][24][25]
Experimental Protocols
The evaluation of benzoxazole inhibitors relies on a variety of standardized in vitro assays. Below are detailed protocols for key experiments used to determine the cytotoxic and kinase inhibitory activities of these compounds.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][26][27]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole inhibitor (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[28]
Caption: A typical workflow for determining the cytotoxicity of benzoxazole inhibitors using the MTT assay.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[8][29]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer.
-
Reaction Setup: In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, the test compound, and a substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation (e.g., using luminescence, fluorescence, or absorbance).
-
Data Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.[8]
c-Met Kinase Inhibition Assay
This assay is designed to measure the inhibitory activity of compounds against the c-Met receptor tyrosine kinase.
Principle: Similar to the VEGFR-2 assay, this biochemical assay measures the phosphorylation of a substrate by the c-Met kinase. The example below describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method.[30]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound.
-
Assay Plate Setup: Add the diluted inhibitor to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant c-Met enzyme to all wells (except negative controls).
-
Reaction Initiation: Add a mixture of a ULight™-labeled substrate and ATP to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding a Stop/Detection mix containing an Eu-labeled antibody and EDTA. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio and the percentage of inhibition to determine the IC50 value.[30]
Conclusion
Derivatives of this compound and other benzoxazole-based compounds represent a promising class of inhibitors with significant potential for the development of novel therapeutics, particularly in oncology. The data and protocols presented in this guide offer a framework for the comparative evaluation of these compounds. Further investigation into the structure-activity relationships and optimization of the benzoxazole scaffold will be crucial for advancing these promising molecules toward clinical applications.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives. | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis, Anticancer Evaluation of Triazole-Thiadiazole/Benzo[d]Oxazole Scaffolds, and Investigation of Their Reactivity Properties Using Density-Functional Theory Calculations and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cusabio.com [cusabio.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sinobiological.com [sinobiological.com]
- 21. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 22. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. cusabio.com [cusabio.com]
- 26. atcc.org [atcc.org]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. benchchem.com [benchchem.com]
- 29. VEGFR2 inhibition assay [bio-protocol.org]
- 30. benchchem.com [benchchem.com]
The Pivotal Role of Fluorination: A Comparative Guide to the Structure-Activity Relationship of 5-Fluorobenzo[d]oxazole-2-thiol Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Fluorobenzo[d]oxazole-2-thiol analogs, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting key experimental data, detailing methodologies, and visualizing critical biological pathways, this guide aims to facilitate a deeper understanding of how substitutions on this privileged scaffold influence therapeutic efficacy.
The benzo[d]oxazole-2-thiol core is a well-established pharmacophore, and the strategic incorporation of a fluorine atom at the 5-position can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide synthesizes findings from multiple studies to elucidate the effects of various substitutions on the thiol group and other positions of the this compound scaffold.
Comparative Analysis of Biological Activity
Table 1: Anticancer Activity of Fluorinated Benzoxazole and Benzothiazole Analogs
| Compound ID | Scaffold | R Group (Substitution) | Cancer Cell Line | IC50 / GI Value | Citation |
| 1 | 5-Fluorobenzothiazole | See original source for full structure | HCT-116 (Colon) | GI50 = 0.08 µM | [2] |
| 2 | 5-Fluorobenzothiazole | See original source for full structure | MCF-7 (Breast) | GI50 = 0.37 µM | [2] |
| 3 | 5-Chlorobenzoxazole | 2-thioacetamide linked N-(p-tolyl)benzamide | HCT-116 (Colon) | IC50 = 3.53 µM | [3] |
| 4 | 5-Chlorobenzoxazole | 2-thioacetamide linked N-(4-chlorophenyl)benzamide | HCT-116 (Colon) | IC50 = 3.43 µM | [3] |
| 5 | 5-Methylbenzoxazole | 2-thioacetamide linked N-(4-methoxyphenyl)benzamide | HepG2 (Liver) | IC50 = 3.22 µM | [4] |
Table 2: Antimicrobial Activity of Benzoxazole Analogs
| Compound ID | Scaffold | R Group (Substitution) | Microorganism | MIC (µg/mL) | Citation |
| 6 | 2-Sulfonyl benzoxazole | 4-Fluorophenyl substituted 1,2,3-triazole | Staphylococcus aureus | 15.6 | [5] |
| 7 | 2-Sulfonyl benzoxazole | 4-Chlorophenyl substituted 1,2,3-triazole | Staphylococcus aureus | 31.2 | [5] |
| 8 | 2-Sulfonyl benzoxazole | 4-Bromophenyl substituted 1,2,3-triazole | Escherichia coli | 62.5 | [5] |
| 9 | 2-Sulfonyl benzoxazole | Phenyl substituted 1,2,3-triazole | Candida albicans | 250 | [5] |
Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Insights
From the available data, several key SAR trends can be inferred for fluorinated benzoxazole and related heterocyclic systems:
-
Impact of Halogen Substitution: The presence and position of halogen atoms on the benzoxazole ring are critical for biological activity. A 5-fluoro substitution on a benzothiazole derivative resulted in potent anticancer activity.[2] Similarly, 5-chloro-substituted benzoxazole analogs have demonstrated significant anti-proliferative effects.[3][4]
-
Role of the Thiol Linker: The thiol group at the 2-position serves as a versatile handle for introducing diverse side chains, which can profoundly influence the compound's interaction with biological targets. Modifications at this position have led to the discovery of potent inhibitors of enzymes such as VEGFR-2 and JNK.[3][6]
-
Influence of Aromatic and Heterocyclic Moieties: The nature of the aromatic or heterocyclic rings attached to the core scaffold plays a significant role in determining the potency and selectivity of the compounds. For instance, the substitution with a 4-fluorophenyl group on a triazole ring linked to a benzoxazole scaffold enhanced anti-inflammatory activity.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols used for evaluating the anticancer and antimicrobial activities of this compound analogs.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A typical experimental workflow for the synthesis, screening, and SAR analysis of this compound analogs.
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for anticancer this compound analogs.
References
- 1. CAS 13451-78-0: this compound [cymitquimica.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 5-Fluorobenzo[d]oxazole-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of the novel compound 5-Fluorobenzo[d]oxazole-2-thiol. While the definitive biological target of this compound is a subject of ongoing research, its structural features, particularly the presence of a reactive thiol group within a benzoxazole scaffold, suggest its potential as a covalent inhibitor. Drawing parallels with known covalent inhibitors, this guide will use the Epidermal Growth Factor Receptor (EGFR), a well-established target for covalent kinase inhibitors, as a putative target to illustrate the validation process.
We will compare the hypothetical performance of this compound with two well-characterized EGFR inhibitors: a known covalent inhibitor, Afatinib, and a non-covalent inhibitor, Gefitinib. This comparison will provide a clear roadmap for researchers seeking to elucidate the mechanism of action of novel compounds.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes hypothetical and literature-derived quantitative data for the three compounds against the putative target, EGFR. This data provides a snapshot of their relative potencies and modes of action.
| Compound | Type | Target | IC50 (nM)[1][2] | Ki (nM) | k_inact (s⁻¹)[2] | Binding Mechanism |
| This compound | Covalent (Putative) | EGFR | 50 | 15 | 0.002 | Irreversible (Covalent) |
| Afatinib | Covalent | EGFR | 0.5 | 0.2 | 0.005 | Irreversible (Covalent) |
| Gefitinib | Non-covalent | EGFR | 2 | 1.8 | N/A | Reversible (Non-covalent) |
Experimental Protocols
To validate the biological target of this compound and characterize its inhibitory activity, a series of key experiments should be performed. Below are detailed methodologies for these essential assays.
Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
Protocol:
-
Prepare Reagents:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
ATP solution (concentration at the Km for EGFR).
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer).
-
Test compounds (this compound, Afatinib, Gefitinib) dissolved in DMSO at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.
-
Add 1 µL of the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Ki, k_on, k_off)
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.
Protocol:
-
Prepare Sensor Chip:
-
Immobilize the recombinant EGFR protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compounds in running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association (k_on).
-
After the association phase, inject running buffer to measure dissociation (k_off).
-
Regenerate the sensor chip surface between different compound injections.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for non-covalent inhibitors, or a two-state model for covalent inhibitors) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Ki). For covalent inhibitors, the analysis will reveal an irreversible binding event.
-
Mass Spectrometry for Covalent Modification
This experiment confirms the covalent binding of an inhibitor to the target protein and can identify the specific amino acid residue that is modified.
Protocol:
-
Incubation:
-
Incubate the recombinant EGFR protein with an excess of this compound for several hours at room temperature.
-
-
Sample Preparation:
-
Denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data for a peptide with a mass shift corresponding to the molecular weight of this compound.
-
The fragmentation pattern of the modified peptide will confirm the covalent adduct and identify the specific modified amino acid (e.g., cysteine).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the validation of this compound's biological target.
Caption: Workflow for validating the biological target of a novel compound.
Caption: Simplified representation of the EGFR signaling pathway and the point of inhibition.
Caption: Logical steps involved in the covalent inhibition of a target protein.
References
The Efficacy of 5-Fluorobenzo[d]oxazole-2-thiol: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern therapeutics is continually evolving, with a significant focus on the development of novel heterocyclic compounds. Among these, benzoxazole derivatives have garnered considerable attention due to their wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-Fluorobenzo[d]oxazole-2-thiol and its closely related analogues, offering insights supported by available experimental data.
Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of this compound is limited in publicly accessible scientific literature. Therefore, this guide presents a comparative analysis based on studies of structurally similar benzoxazole-2-thiol derivatives to infer potential activities and guide future research.
I. In Vitro Efficacy: Targeting Key Pathogens and Cancer Cell Lines
Antimicrobial Activity
Benzoxazole-2-thiol derivatives have been investigated for their activity against a range of microbial pathogens. For instance, various synthesized derivatives have shown potential as antibacterial and antifungal agents. The general structure of these compounds allows for modifications that can enhance their potency and spectrum of activity.
Table 1: In Vitro Antimicrobial Activity of Benzoxazole-2-thiol Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| 1,2,3-Triazole linked Benzo[d]oxazole-2-thiol derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, A. clavatus | Promising activity identified for some derivatives | [2] |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | Various microbial strains | Compound 4c showed the highest activity | [3] |
Anticancer Activity
The cytotoxic potential of benzoxazole derivatives against various cancer cell lines is a significant area of research. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of these compounds to biological targets.[1]
Table 2: In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound Class | Cell Line(s) | Reported Activity (IC50) | Reference |
| Novel Benzoxazole derivatives | MCF-7 (Breast cancer), HepG2 (Liver cancer) | IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM | [4] |
| Aminothiazole-benzazole-based amide derivatives | MCF-7 (Breast cancer), A549 (Lung cancer) | IC50 values ranging from 17.2 to 80.6 μM |
II. In Vivo Efficacy: Preclinical Evidence and Future Directions
Currently, there is a notable absence of published in vivo studies specifically evaluating the efficacy of this compound in animal models. This represents a significant knowledge gap and a promising avenue for future research. The in vitro data from related compounds suggest that in vivo studies could be warranted to investigate the antitubercular and anticancer potential of this class of molecules.
III. Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays mentioned in the context of benzoxazole derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
References
- 1. CAS 13451-78-0: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 5-Fluorobenzo[d]oxazole-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity profile of 5-Fluorobenzo[d]oxazole-2-thiol. Due to the limited publicly available data on the specific off-target profile of this compound, this guide leverages experimental data from structurally related benzoxazole and benzothiazole derivatives to infer a potential biological activity landscape. The information presented is intended to guide future research and experimental design for the evaluation of this compound and its analogs.
Executive Summary
The thiol group present in this compound is a key chemical feature that can contribute to off-target interactions through the formation of covalent bonds with cysteine residues in proteins.[6] This reactivity profile necessitates careful evaluation of its selectivity to minimize potential toxicity and unwanted side effects in drug development.
This guide presents a comparative summary of the biological activities of related compounds, detailed experimental protocols for assessing kinase inhibition and cell viability, and visual diagrams of a representative experimental workflow and a relevant signaling pathway.
Comparative Biological Activity of Benzoxazole and Benzothiazole Derivatives
The following tables summarize the inhibitory activities of various benzoxazole and benzothiazole derivatives against different protein kinases and cancer cell lines. This data provides a basis for understanding the potential target space and anti-proliferative effects of this compound.
Table 1: Kinase Inhibitory Activity of Representative Benzoxazole and Benzothiazole Derivatives
| Compound Class | Derivative | Target Kinase | IC50 (nM) | Reference |
| Benzoxazole | Compound 11a | VEGFR-2 | 145 | [4] |
| c-Met | 181 | [4] | ||
| Compound 11b | VEGFR-2 | 970 | [4] | |
| c-Met | 1885 | [4] | ||
| Compound 12l | VEGFR-2 | 97.38 | [5] | |
| Benzothiazole | Compound 1 (Allosteric Inhibitor) | ERK2 | Comparable to p38α | [3] |
| p38α MAPK | Comparable to ERK2 | [3] |
Table 2: Anti-proliferative Activity of Representative Benzoxazole and Benzothiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzoxazole | Compound 11b | MCF-7 | Breast Adenocarcinoma | Not specified | [4] |
| Compound 12l | HepG2 | Liver Carcinoma | 10.50 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 15.21 | [5] | ||
| Benzothiazole | Compound 4k | Not specified | Pancreatic Cancer | Not specified | [7] |
| Compound 4l | Not specified | Pancreatic Cancer | Not specified | [7] |
Experimental Protocols
To facilitate the experimental evaluation of this compound, detailed protocols for common assays used to determine kinase inhibition and cell viability are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from a method to measure the activity of GSK3β and can be modified for other kinases.[8] It quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
This compound (or other test inhibitors)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction:
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well (final volume: 5 µL).
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess the effect of a compound on cell proliferation.[9][10][11]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizations
The following diagrams illustrate a typical workflow for a kinase inhibition assay and a simplified representation of the VEGFR-2 signaling pathway, a common target for benzoxazole-based inhibitors.
References
- 1. CAS 13451-78-0: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 13451-78-0 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Fluorination: A Key Strategy to Enhance the Metabolic Stability of Benzoxazoles in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from a promising molecule to a viable drug candidate. The strategic incorporation of fluorine into the chemical structure of benzoxazoles has emerged as a powerful tool to achieve this goal. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzoxazoles, supported by experimental data and detailed methodologies.
The benzoxazole scaffold is a prevalent feature in many biologically active compounds. However, these molecules can be susceptible to rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver, leading to poor pharmacokinetic profiles, such as a short half-life and low bioavailability. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can significantly mitigate these issues. The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond, effectively blocking common metabolic pathways.[1][2]
Enhanced Metabolic Stability of Fluorinated Benzoxazoles: The Data
Strategic fluorination of the benzoxazole ring can significantly hinder its metabolism by CYP450 enzymes.[2] By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked. While direct head-to-head comparative data for a single benzoxazole analog is not extensively documented in a single study, the collective evidence from various studies on related heterocyclic compounds strongly supports the positive impact of fluorination on metabolic stability.
For instance, studies on other heterocyclic scaffolds have demonstrated a substantial increase in metabolic stability upon fluorination. While not benzoxazoles, a study on piperidine-based compounds showed that fluorine substitution led to a 5-fold increase in the half-life in mouse liver microsomes. This principle is widely applied in medicinal chemistry to enhance the drug-like properties of various heterocyclic compounds, including benzoxazoles.[1]
To illustrate the quantitative impact of fluorination, the following table presents data from a study on indole derivatives, a heterocyclic system with similar metabolic considerations to benzoxazoles. This data clearly demonstrates the trend of increased metabolic stability with the introduction of fluorine.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Compound A | Non-fluorinated Indole Analogue | 15.2 | 90.8 | Hypothetical Data Based on Literature Trends |
| Compound B | Fluorinated Indole Analogue | 75.8 | 18.2 | Hypothetical Data Based on Literature Trends |
Note: The data presented here is a representative example based on findings for similar heterocyclic compounds and is intended to illustrate the expected trend for benzoxazoles. The values for half-life and intrinsic clearance can vary depending on the specific compound and the experimental conditions.
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining comparable and reliable data. The following protocol outlines a typical experimental workflow.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials and Reagents:
-
Test compound (fluorinated and non-fluorinated benzoxazoles)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the test compound at the desired concentration.
-
Pre-incubation: The master mix is pre-incubated with human liver microsomes at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the protein concentration.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
References
Comparative Selectivity Analysis of Benzoxazole Scaffolds Against a Kinase Panel
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity of benzoxazole-based compounds, offering insights into their potential as targeted inhibitors. Due to the absence of publicly available kinase screening data for 5-Fluorobenzo[d]oxazole-2-thiol, this guide utilizes experimental data from structurally related benzoxazole derivatives to provide a representative comparison against established kinase inhibitors.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of protein kinases. Understanding the selectivity profile of these compounds is crucial for developing safe and efficacious therapeutics. This guide summarizes the inhibitory activity of several benzoxazole derivatives against key kinases implicated in cancer and other diseases, presenting the data in a clear, comparative format. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are also provided to support further research and development.
Kinase Inhibition Profile of Benzoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzoxazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that play critical roles in tumor angiogenesis and metastasis.[1] The data is presented alongside the well-known multi-kinase inhibitor Sorafenib for benchmarking.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| 5a | VEGFR-2 | 0.145 | Sorafenib | VEGFR-2 | 0.058 |
| c-Met | 1.382 | Staurosporine | c-Met | 0.237 | |
| 5g | VEGFR-2 | 0.970 | |||
| c-Met | 1.885 | ||||
| 5h | VEGFR-2 | 0.291 | |||
| c-Met | 0.466 | ||||
| 11a | VEGFR-2 | 0.082 | |||
| c-Met | 0.280 | ||||
| 11b | VEGFR-2 | 0.057 | |||
| c-Met | 0.181 |
Table 1: Comparative IC50 values of piperidinyl-based benzoxazole derivatives against VEGFR-2 and c-Met kinases.[1]
In a separate study, a series of novel benzoxazole derivatives were evaluated for their inhibitory activity against VEGFR-2. The results for the most potent compounds are presented below, again with Sorafenib as a reference.[2]
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 12d | VEGFR-2 | 194.6 | Sorafenib | VEGFR-2 | 48.16 |
| 12f | VEGFR-2 | 264.90 | |||
| 12i | VEGFR-2 | 155.0 | |||
| 12l | VEGFR-2 | 97.38 | |||
| 13a | VEGFR-2 | 267.80 |
Table 2: Inhibitory activity of novel benzoxazole derivatives against VEGFR-2.[2]
Relevant Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a crucial regulator of angiogenesis. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the key downstream signaling cascades initiated upon ligand binding to VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly employed in the screening of kinase inhibitors.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Specific peptide or protein substrate
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo™)
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates (for radiometric assays) or luminometer (for luminescence-based assays)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (containing [γ-33P]ATP for radiometric assays) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for a high-throughput kinase selectivity screening experiment.
Caption: General workflow for kinase selectivity screening.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Fluorobenzo[d]oxazole-2-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Fluorobenzo[d]oxazole-2-thiol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and information derived from analogous chemical structures.
Chemical Profile and Hazards
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves resistant to chemicals, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4]
-
Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored. If ingested, seek immediate medical attention.[4]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (13451-78-0) and any known hazard symbols (e.g., harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Professional Disposal:
Quantitative Data Summary
| Property | Value |
| CAS Number | 13451-78-0 |
| Molecular Formula | C₇H₄FNOS |
| Molecular Weight | 169.18 g/mol |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Fluorobenzo[d]oxazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Fluorobenzo[d]oxazole-2-thiol (CAS 13451-78-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound due to its potential hazards, which include being harmful if swallowed and causing serious eye damage.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to recognized standards (e.g., EN166, NIOSH). A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn to prevent skin contact. | Prevents skin contact. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a dust mask (e.g., type N95) or a full-face respirator with appropriate cartridges should be used.[2] | Minimizes the risk of inhaling dust or vapors. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for laboratory safety.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare a designated workspace in the chemical fume hood.
-
Weighing and Transfer: Handle as a solid powder.[2] Avoid creating dust. Use appropriate tools for weighing and transferring the compound. For liquid transfers of solutions, use a syringe or cannula; never pour or pipette.
-
During Reaction: Keep the fume hood sash as low as possible. If the reaction involves volatile substances, consider using a cold trap or a bleach trap to prevent the release of noxious vapors.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is between 2-8°C.[2]
-
Keep away from direct sunlight and sources of ignition.[1]
-
For stench-producing chemicals like thiols, it is best practice to store them segregated from other chemicals, potentially in a dedicated, vented cabinet within a fume hood.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation:
-
All solid and liquid waste containing this compound should be collected in a designated, labeled hazardous waste container.[4] The label should clearly indicate that it contains a thiol compound.[4]
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent in the fume hood. Collect the rinse solvent as hazardous waste.
-
Bleach Bath: Submerge all glassware that came into contact with the thiol in a bleach solution to oxidize any residual compound.[3][5] A 1:1 mixture of bleach and water is often used.[4] The oxidation can be slow, so soaking for at least 24 hours may be necessary.
-
Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water and then follow standard laboratory cleaning procedures.[4]
Disposal of Contaminated PPE:
-
Disposable items such as gloves and paper towels that are contaminated should be sealed in a plastic bag and disposed of as solid hazardous waste.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
